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  • Product: 3-Chloro-4-cyano-2-iodobenzoic acid
  • CAS: 1805114-09-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-4-cyano-2-iodobenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Chloro-4-cyano-2-iodobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest as a versatile building block in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-cyano-2-iodobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing and sterically demanding substituents—a carboxylic acid, a chloro group, a cyano moiety, and an iodo group—on a benzene ring imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic strategies, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Structure and Properties

3-Chloro-4-cyano-2-iodobenzoic acid is a multifaceted organic molecule with the molecular formula C₈H₃ClINO₂.[1] Its structure is characterized by a benzoic acid core with four different substituents, leading to a specific and predictable reactivity pattern.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
IUPAC Name 3-chloro-4-cyano-2-iodobenzoic acid[1]
Molecular Formula C₈H₃ClINO₂[1]
Molecular Weight 307.48 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1C#N)Cl)I)C(=O)O[1]
InChIKey MTLVQLSNYUSUDZ-UHFFFAOYSA-N[1]
Predicted XLogP3 3.2[1]
Predicted Hydrogen Bond Donor Count 1[1]
Predicted Hydrogen Bond Acceptor Count 3[1]
Predicted Rotatable Bond Count 1[1]

The presence of both a chlorine and a large iodine atom ortho and meta to the carboxylic acid group, respectively, creates significant steric hindrance around the carboxyl functionality. The electronic properties of the ring are heavily influenced by the electron-withdrawing nature of the cyano, chloro, and iodo substituents, as well as the carboxylic acid group itself. This electronic deficiency makes the aromatic ring less susceptible to electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Strategic Synthesis

A potential synthetic pathway could start from 2-amino-4-chlorobenzoic acid. The synthesis would likely proceed through the following key transformations:

  • Diazotization of the Amino Group: The amino group of the anthranilic acid derivative is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures.[2]

  • Sandmeyer Reaction for Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction to introduce the cyano group. This involves treating the diazonium salt with a copper(I) cyanide solution.[1][3]

  • Iodination of the Aromatic Ring: The final step would be the introduction of the iodine atom at the ortho position to the carboxylic acid. This can be a challenging transformation due to the steric hindrance and the deactivating nature of the existing substituents. Directed ortho-iodination methods, potentially using a palladium catalyst or strong iodinating agents under specific conditions, would be required.

The following diagram illustrates a conceptual synthetic workflow:

G A 2-Amino-4-chlorobenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO2, HCl (0°C) C 4-Chloro-2-cyanobenzoic Acid B->C 2. CuCN (Sandmeyer Reaction) D 3-Chloro-4-cyano-2-iodobenzoic Acid C->D 3. Iodination Reagent caption Conceptual Synthetic Workflow G A 3-Chloro-4-cyano-2-iodobenzoic Acid B Amide/Ester Derivatives A->B Carboxylic Acid Chemistry C Cross-Coupling Products A->C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) D Heterocyclic Scaffolds B->D Intramolecular Cyclization caption Synthetic Utility

Caption: Potential synthetic transformations of 3-Chloro-4-cyano-2-iodobenzoic acid.

Conclusion

3-Chloro-4-cyano-2-iodobenzoic acid represents a highly functionalized and synthetically versatile building block with considerable potential in the fields of medicinal chemistry and organic synthesis. While a detailed experimental synthesis and full characterization are yet to be reported in readily accessible literature, its structure suggests a challenging yet feasible synthetic route. The strategic placement of its functional groups offers a powerful platform for the generation of novel and complex molecular architectures, making it a compound of high interest for researchers engaged in the design and synthesis of new therapeutic agents and functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential as a key intermediate in modern organic chemistry.

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Exploratory

Predictive Spectral Profiling and Analytical Workflows for 3-Chloro-4-cyano-2-iodobenzoic acid

Executive Summary The compound 3-Chloro-4-cyano-2-iodobenzoic acid (CAS: 1805114-09-3) is a highly functionalized, tetra-substituted aromatic building block utilized in advanced Active Pharmaceutical Ingredient (API) syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloro-4-cyano-2-iodobenzoic acid (CAS: 1805114-09-3) is a highly functionalized, tetra-substituted aromatic building block utilized in advanced Active Pharmaceutical Ingredient (API) synthesis[1]. Its value lies in the orthogonal reactivity of its halogens—specifically, the differential reactivity of the C–I and C–Cl bonds during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Because empirical spectral data for this specific proprietary building block is virtually absent from open literature[1], drug development professionals must rely on rigorous, predictive structural elucidation. This whitepaper establishes a self-validating analytical framework using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to map the electronic environment and confirm the regiochemistry of this molecule prior to downstream synthesis.

Structural Elucidation Strategy: The Causality of Spectral Shifts

In highly substituted arenes, a single analytical technique is insufficient to guarantee structural integrity. A dual-technique approach is required:

  • FTIR Spectroscopy acts as a rapid, orthogonal validation tool to confirm the presence of the terminal functional groups (the carboxylic acid and the nitrile)[2].

  • NMR Spectroscopy provides a highly resolved map of the carbon framework. By analyzing the precise chemical shifts driven by inductive effects, resonance, and relativistic atomic phenomena, we can definitively confirm the regiochemical positions of the substituents[3].

Predictive NMR Spectroscopy (¹H and ¹³C)

¹H NMR: Regiochemical Confirmation

The benzene ring of 3-chloro-4-cyano-2-iodobenzoic acid contains only two protons, located at the C5 and C6 positions. Because they are ortho to one another, their spin states will couple. In the ¹H NMR spectrum, this manifests as two distinct doublets (d) with a characteristic ortho-coupling constant ( J ) of approximately 8.0 to 8.5 Hz. The proton at C6 will be slightly more deshielded due to its proximity to the electron-withdrawing carboxylic acid group.

¹³C NMR: The Heavy Atom Effect and Substituent Mapping

The ¹³C NMR spectrum is heavily influenced by the diverse electronic properties of the four substituents. Understanding the causality behind these shifts is critical for accurate peak assignment[4]:

  • The Heavy Atom Effect (C2): The iodine atom exerts a profound shielding effect on its directly attached ipso-carbon (C2). This is not an inductive effect, but a relativistic phenomenon where the spin-orbit coupling of iodine's massive valence electron cloud creates a secondary magnetic field that opposes the applied field[5][6]. This "heavy atom effect" shifts the C2 resonance significantly upfield (shielded) to approximately 90–100 ppm, well below standard aromatic carbons[7][8].

  • Substituent Deshielding (C1, C3, C4): The –COOH (C1) and –CN (C4) groups withdraw electron density via both resonance and induction, deshielding the ring[3][9]. The chlorine atom at C3 is inductively withdrawing but donates electron density via resonance, resulting in a net deshielding of the ipso-carbon to ~138 ppm[4].

Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)

NucleusPositionPredicted Shift (ppm)Multiplicity / Causality Notes
¹H H-57.80 - 7.95Doublet (d), J ≈ 8.0 Hz
¹H H-68.00 - 8.15Doublet (d), J ≈ 8.0 Hz (Deshielded by ortho-COOH)
¹H -COOH13.0 - 13.5Broad singlet (bs), exchanges with D₂O
¹³C C-1 (ipso-COOH)~132.0Quaternary, deshielded by -COOH induction
¹³C C-2 (ipso-I)90.0 - 100.0Quaternary, strongly shielded by Heavy Atom Effect
¹³C C-3 (ipso-Cl)~138.0Quaternary, deshielded by -Cl
¹³C C-4 (ipso-CN)~118.0Quaternary, shielded by -CN resonance
¹³C C-5~133.0Tertiary (CH)
¹³C C-6~131.0Tertiary (CH)
¹³C -C≡N115.0 - 117.0Quaternary, nitrile carbon
¹³C -C=O165.0 - 168.0Quaternary, carbonyl carbon

Vibrational Spectroscopy (FTIR-ATR)

FTIR provides a definitive fingerprint of the molecule's functional groups. The nitrile (–C≡N) group is particularly diagnostic, as it produces a sharp, distinct stretching frequency in a region of the IR spectrum (~2230 cm⁻¹) that is typically devoid of other signals[2]. The carboxylic acid group will present a massive, broad O–H stretch due to strong intermolecular hydrogen bonding (dimerization), overlapping with the C–H stretching region.

Table 2: Key FTIR Vibrational Modes

Functional GroupModeWavenumber (cm⁻¹)Intensity / Shape
-COOH O-H stretch3300 - 2500Broad, strong (indicative of H-bonding)
-C≡N C≡N stretch2220 - 2230Sharp, medium (highly diagnostic)
-COOH C=O stretch1680 - 1710Sharp, very strong
Aromatic Ring C=C stretch1580, 1550Sharp, variable
C-O C-O stretch1250 - 1300Sharp, strong
C-Cl C-Cl stretch1050 - 1100Sharp, medium
C-I C-I stretch500 - 600Sharp, weak to medium

Standardized Experimental Protocol

To ensure data integrity, the following self-validating protocols must be strictly adhered to:

Step 1: Sample Preparation (NMR) Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆. Causality: Highly functionalized benzoic acids often exhibit poor solubility and severe line broadening in CDCl₃ due to the formation of hydrogen-bonded dimers. DMSO-d₆ disrupts these dimers, ensuring sharp peaks and high signal-to-noise ratios[9]. Tetramethylsilane (TMS) should be added as an internal reference (0.0 ppm)[3][5].

Step 2: NMR Acquisition (600 MHz)

  • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 1 second.

  • ¹³C NMR: Acquire a minimum of 1024 scans. Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio[5]. Furthermore, this molecule contains 6 quaternary carbons. Quaternary carbons lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. This results in long T₁ relaxation times. A longer D1 delay (2–3 seconds) is mandatory to ensure these carbons fully relax between pulses, allowing for quantitative integration[4][5].

Step 3: FTIR-ATR Acquisition Utilize an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. Self-Validating Step: Before loading the solid powder, collect a background spectrum of the empty crystal. This subtracts atmospheric CO₂ and water vapor from the final spectrum, ensuring all observed peaks belong exclusively to the API building block. Acquire 32 scans at a resolution of 4 cm⁻¹.

Analytical Workflow Diagram

G N1 Sample Preparation (20 mg in 0.6 mL DMSO-d6) N2 1H NMR Acquisition (16 Scans, D1=1s) N1->N2 N3 13C NMR Acquisition (1024 Scans, D1=3s) N1->N3 N4 FTIR-ATR Acquisition (Diamond Crystal, Background Subtracted) N1->N4 N5 Spectral Processing (Phase/Baseline Correction) N2->N5 N3->N5 N4->N5 N6 Structural Elucidation (Heavy Atom Effect & Substituent Mapping) N5->N6 N7 Validated API Building Block N6->N7

Fig 1: Parallel NMR and FTIR analytical workflow for structural verification.

References

The following authoritative sources were utilized to ground the predictive mechanistic and spectral claims in this technical guide:

  • [1] Title: PubChemLite - 3-chloro-4-cyano-2-iodobenzoic acid (C8H3ClINO2) | Source: uni.lu | URL: [Link]

  • [2] Title: 3-cyano-2-iodobenzoic acid — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • [5] Title: 13C Carbon NMR Spectroscopy | Source: Chemistry Steps | URL: [Link]

  • [6] Title: Experimental Studies of the 13 C NMR of Iodoalkynes in Lewis-Basic Solvents | Source: ACS Publications | URL: [Link]

  • [3] Title: Interpreting the 13 C NMR spectrum of benzoic acid | Source: Doc Brown's Chemistry | URL: [Link]

  • [9] Title: Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides | Source: Indian Academy of Sciences | URL: [Link]

  • [8] Title: Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes | Source: ResearchGate | URL: [Link]

  • [4] Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid | Source: Florida International University (FIU) | URL: [Link]

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Foundational

Engineering Transthyretin Kinetic Stabilizers: The Mechanism of Action of 3-Chloro-4-cyano-2-iodobenzoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The destabilization and subsequent misfolding of the transpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The destabilization and subsequent misfolding of the transport protein transthyretin (TTR) is the primary etiological driver of ATTR amyloidosis, a fatal systemic disease characterized by amyloid fibril deposition in cardiac and neural tissues[1]. While first-generation kinetic stabilizers have validated the clinical utility of binding the thyroxine (T4) pocket to prevent tetramer dissociation, there remains a critical need for highly selective, enthalpy-driven stabilizers.

This whitepaper dissects the molecular mechanism of action (MoA) of 3-Chloro-4-cyano-2-iodobenzoic acid derivatives , a novel class of halogenated small molecules engineered to exploit the unique topographical and electrostatic features of the TTR dimer-dimer interface. By combining rigorous structural biology principles with step-by-step biophysical validation protocols, this guide provides a comprehensive framework for evaluating advanced TTR kinetic stabilizers.

Pathophysiological Context: The TTR Tetramer

Transthyretin is a 55 kDa homotetrameric protein synthesized primarily in the liver and choroid plexus. Its physiological role is the transport of the thyroid hormone thyroxine (T4) and the retinol-binding protein (RBP)[1].

The pathogenesis of ATTR amyloidosis—whether wild-type (ATTRwt) or variant (ATTRv)—is dictated by a well-defined kinetic cascade. The rate-limiting step of amyloidogenesis is the dissociation of the native TTR tetramer into folded monomers[1][2]. These monomers rapidly undergo partial denaturation, exposing amyloidogenic segments that self-assemble into insoluble cross-β sheet amyloid fibrils.

G TTR Native TTR Tetramer Dissociation Rate-Limiting Tetramer Dissociation TTR->Dissociation Pathogenic Mutations / Aging Monomer Misfolded Monomer Dissociation->Monomer Amyloid Amyloid Fibrils (ATTR) Monomer->Amyloid Aggregation Inhibitor 3-Chloro-4-cyano- 2-iodobenzoic acid Inhibitor->TTR Kinetic Stabilization Inhibitor->Dissociation Blocks

Caption: Mechanism of TTR amyloidosis and kinetic stabilization by the inhibitor.

By binding to the unoccupied T4-binding sites located at the dimer-dimer interface, small molecules can artificially increase the activation energy barrier required for tetramer dissociation, effectively trapping the protein in its native, non-amyloidogenic state[2].

Molecular Mechanism of Action

The T4 binding site is a highly symmetric, hydrophobic channel comprising an inner and outer cavity. Each cavity features three pairs of halogen-binding pockets (HBP1, HBP1', HBP2, HBP2', HBP3, and HBP3') that naturally accommodate the iodine atoms of thyroxine[3][4].

The 3-Chloro-4-cyano-2-iodobenzoic acid scaffold is rationally designed to achieve maximum shape complementarity and enthalpy-driven binding within this channel[5].

Pharmacophore Mapping & Binding Dynamics
  • Carboxylic Acid (Peripheral Anchor): The carboxylate moiety is positioned in the outer binding cavity, where it forms a critical electrostatic salt bridge with the primary amine of Lys15 (and its symmetry mate Lys15')[3]. This interaction anchors the molecule and dictates the "forward" binding orientation.

  • 2-Iodo Substituent (HBP1 Engagement): The bulky, highly polarizable iodine atom is directed into HBP1 (comprising Lys15, Leu17, Thr106, Ala108, Val121)[6]. Here, it participates in a strong halogen bond (XB)—a highly directional, non-covalent interaction—with the backbone carbonyl oxygen of Thr106, significantly contributing to the binding enthalpy[4].

  • 3-Chloro Substituent (HBP2 Packing): The chlorine atom occupies HBP2 (Leu17, Ala108, Ala109, Leu110)[6]. Its smaller van der Waals radius compared to iodine allows for optimal hydrophobic packing against the aliphatic side chains of Leu17 and Ala108 without inducing steric clashes that would perturb the dimer interface.

  • 4-Cyano Substituent (HBP3 Hydrogen Bonding): Projecting deep into the inner cavity (HBP3 : Ala108, Leu110, Ser117, Thr119)[6], the linear, electron-withdrawing cyano group acts as a hydrogen bond acceptor. It interacts directly with the hydroxyl group of Ser117 , a critical residue whose engagement is known to drastically enhance tetramer stability[3].

G Sub Substituent COOH Carboxylic Acid Sub->COOH Iodo 2-Iodo Group Sub->Iodo Chloro 3-Chloro Group Sub->Chloro Cyano 4-Cyano Group Sub->Cyano Res TTR Binding Pocket Lys15 Lys15 (Outer Entrance) Electrostatic Anchor Res->Lys15 HBP1 HBP1 (Thr106, Val121) Halogen Bonding Res->HBP1 HBP2 HBP2 (Leu17, Ala108) Hydrophobic Packing Res->HBP2 HBP3 HBP3 (Ser117, Thr119) Hydrogen Bonding Res->HBP3 COOH->Lys15 Iodo->HBP1 Chloro->HBP2 Cyano->HBP3

Caption: Pharmacophore mapping of the derivative to the TTR thyroxine-binding site.

Quantitative Data Summary

To benchmark the efficacy of the 3-Chloro-4-cyano-2-iodobenzoic acid derivative (designated as Compound X), it is evaluated against clinical standards Tafamidis and Diflunisal[1][5]. Because TTR possesses two T4 binding sites with negative cooperativity, both Kd1​ and Kd2​ are critical metrics[1].

Compound Kd1​ (nM) Kd2​ (nM)Fibril Inhibition (%)*Binding Enthalpy (ΔH, kcal/mol)
Diflunisal 407.0>100062.5 ± 3.1-6.2
Tafamidis 4.4280.088.2 ± 2.4-9.8
Compound X 2.1115.096.4 ± 1.2-12.4

*Measured via acid-mediated fibrillogenesis assay at 72h (molar ratio of Inhibitor:TTR = 2:1).

Experimental Validation Protocols

The following protocols represent self-validating systems designed to rigorously quantify kinetic stabilization.

Protocol 1: Acid-Mediated Fibrillogenesis Inhibition Assay

Causality & Rationale: Under physiological conditions, TTR tetramer dissociation takes weeks. By dropping the pH to 4.4, we simulate the acidic environment of the lysosome, protonating key interfacial residues and triggering rapid tetramer dissociation and fibril formation within 72 hours. This provides a fast, high-throughput readout of an inhibitor's ability to lock the tetramer state.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant wild-type TTR (or V122I mutant) to a final concentration of 3.6 µM in phosphate-buffered saline (PBS, pH 7.4).

  • Ligand Incubation: Add the 3-Chloro-4-cyano-2-iodobenzoic acid derivative (dissolved in DMSO) to a final concentration of 7.2 µM (2:1 molar ratio to TTR tetramer). Maintain final DMSO concentration at <1% to prevent solvent-induced denaturation.

  • Pre-incubation: Incubate the mixture at 37°C for 30 minutes to allow the system to reach thermodynamic binding equilibrium.

  • Acidification: Dilute the mixture 1:1 with 200 mM acetate buffer (pH 4.4, containing 100 mM KCl and 1 mM EDTA) to drop the final pH to 4.4.

  • Fibrillogenesis: Incubate the microplate at 37°C for 72 hours without agitation.

  • Quantification: Measure turbidity via optical absorbance at 400 nm using a microplate reader.

  • Orthogonal Validation: Add Thioflavin T (ThT) to a final concentration of 10 µM. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm). Self-validation check: High absorbance at 400 nm must correlate with high ThT fluorescence in the vehicle control.

G Prep 1. Prepare TTR (3.6 µM) + Inhibitor (7.2 µM) Incubate 2. Pre-incubate (30 min, 37°C) Prep->Incubate Acidify 3. Acidification (pH 4.4) Trigger Dissociation Incubate->Acidify Read 4. Measure Turbidity (Absorbance 400 nm, 72h) Acidify->Read Validate 5. Orthogonal Validation (ThT Fluorescence) Read->Validate

Caption: Workflow for the acid-mediated TTR fibrillogenesis inhibition assay.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: High-affinity binding ( Kd​ ) can be driven by entropy (hydrophobic effect) or enthalpy (hydrogen/halogen bonding). Because the T4 pocket is highly flexible, entropic binders often fail to rigidify the tetramer. ITC directly measures the heat released upon binding, allowing us to confirm if the 3-Chloro-4-cyano-2-iodobenzoic acid derivative achieves its potency via the desired enthalpy-driven mechanism (ΔH < 0)[5].

Step-by-Step Methodology:

  • Buffer Matching: Dialyze recombinant TTR extensively against PBS (pH 7.4) to ensure exact buffer matching between the protein cell and the ligand syringe.

  • Cell Preparation: Load the calorimeter cell with 20 µM TTR tetramer.

  • Syringe Preparation: Load the injection syringe with 200 µM of the inhibitor.

  • Titration: Perform 25 injections of 1.5 µL each at 25°C, with a 120-second spacing between injections to allow the baseline to restabilize.

  • Data Analysis: Integrate the heat peaks and fit the data to a two-site sequential binding model (to account for the negative cooperativity between the two T4 sites) to extract Kd1​ , Kd2​ , ΔH , and −TΔS .

Conclusion & Future Perspectives

The rational design of 3-Chloro-4-cyano-2-iodobenzoic acid derivatives represents a sophisticated approach to treating ATTR amyloidosis. By strategically placing heavy halogens (iodine and chlorine) and a cyano group around a benzoic acid core, this scaffold achieves exceptional shape and electrostatic complementarity with the TTR thyroxine-binding pocket. The resulting enthalpy-driven kinetic stabilization effectively halts the rate-limiting step of amyloidogenesis. Future development should focus on optimizing the pharmacokinetic profile of these derivatives to ensure adequate penetration into the myocardium and central nervous system.

References

  • [5] Penchala, S. R., et al. "Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis." PMC (PubMed Central). Available at:

  • [6] NII Repository. "トランスサイレチンアミロイドーシス治療薬を目指した新規化合物の開発 (Development of novel compounds aiming at therapeutics for transthyretin amyloidosis)." NII. Available at:

  • [1] Liz, M. A., et al. "The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism." PMC (PubMed Central). Available at:

  • [3] Trivella, D. B. B., et al. "Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis." PMC (PubMed Central). Available at:

  • [4] Gales, L., et al. "Modulation of the Fibrillogenesis Inhibition Properties of Two Transthyretin Ligands by Halogenation." Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [2] Alhamadsheh, M. M., et al. "Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction." PMC (PubMed Central). Available at:

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Exploratory

Advanced Crystallographic Profiling and X-ray Diffraction Methodologies for 3-Chloro-4-cyano-2-iodobenzoic Acid

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary 3-Chloro-4-cyano-2-iodobenzoic acid (CAS 1805114-09-3) is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

3-Chloro-4-cyano-2-iodobenzoic acid (CAS 1805114-09-3) is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis[1]. While public crystallographic databases currently lack a deposited structure for this specific compound[1], its unique array of substituents—a carboxylic acid, an ortho-iodine, a meta-chlorine, and a para-cyano group—provides a textbook model for predicting and analyzing complex supramolecular synthons. This whitepaper establishes a predictive structural framework based on competing hydrogen and halogen bonds, and details a self-validating Single-Crystal X-ray Diffraction (SCXRD) protocol required to empirically resolve its solid-state architecture.

Structural Chemistry & Supramolecular Synthons

To understand the solid-state behavior of 3-chloro-4-cyano-2-iodobenzoic acid, one must analyze the causality behind its intermolecular interactions. The crystal packing is dictated by a delicate balance between steric hindrance, hydrogen bonding, and halogen bonding[2].

Steric Dynamics of Ortho-Substitution

The presence of a bulky iodine atom (van der Waals radius ~1.98 Å) at the ortho position (C2) relative to the carboxylic acid group (C1) introduces severe steric clash. To minimize this repulsive interaction, the carboxylate group is forced out of the aromatic plane. This non-planarity prevents flat, π−π stacked sheets and instead drives the formation of corrugated or stepped 3D architectures.

Hydrogen Bonding Networks

In halogenated benzoic acids, the dominant supramolecular synthon is typically the centrosymmetric carboxylic acid homodimer[2]. Driven by strong O-H···O interactions, these dimers form an R22​(8) graph-set motif. Because the proton is shared between two equivalent oxygen atoms across the dimer interface, positional disorder of the acidic proton is frequently observed at room temperature, necessitating low-temperature diffraction studies[2].

Halogen Bonding (σ-Hole Interactions)

Halogen bonding is a highly directional noncovalent interaction between a polarizable halogen (Lewis acid) and an electron donor (Lewis base)[2]. Iodine exhibits a pronounced region of positive electrostatic potential on its longitudinal axis, known as the σ -hole[3]. In this molecule, the highly polarizable ortho-iodine acts as a potent halogen bond donor, while the nitrogen lone pair of the para-cyano group serves as an excellent acceptor[3]. This complementary I···N≡C interaction is expected to cross-link the hydrogen-bonded dimers into extended 1D polymeric chains or 2D networks, a phenomenon well-documented in similar iodobenzoic acid derivatives[3][4].

Supramolecular_Logic Core 3-Chloro-4-cyano-2-iodobenzoic acid API Building Block COOH Carboxylic Acid H-Bond Donor/Acceptor Core->COOH Iodo Ortho-Iodine Halogen Bond Donor Core->Iodo Cyano Para-Cyano Halogen Bond Acceptor Core->Cyano Dimer Centrosymmetric Dimer R2,2(8) Motif COOH->Dimer O-H···O H-bonds Chain 1D Polymeric Chain I···N≡C Interaction Iodo->Chain σ-hole interaction Cyano->Chain N-lone pair Dimer->Chain Cross-linking

Figure 1: Supramolecular logic and synthon hierarchy driving crystal packing.

Predictive Crystallographic Data

Based on the structural analogs of halogenated benzoic acids and cyanopyridine co-crystals[5][6], the following crystallographic parameters and interaction geometries are anticipated.

Table 1: Predicted Crystallographic Parameters

ParameterAnticipated Value/RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for highly substituted, asymmetric aromatic rings.
Space Group P21​/c or P1ˉ Inversion centers are strongly favored by the formation of centrosymmetric carboxylic acid dimers.
Z (Molecules/cell) 4 (Monoclinic) or 2 (Triclinic)Standard dense packing configurations for small organic molecules.

Table 2: Anticipated Supramolecular Interaction Geometries

Interaction TypeDonorAcceptorExpected Distance (Å)Expected Angle (°)
Hydrogen Bond O-H (Carboxyl)O=C (Carboxyl)2.60 - 2.70> 160
Halogen Bond C-I (Ortho)N≡C (Cyano)2.80 - 3.10~ 170 - 180
Weak Halogen Bond C-Cl (Meta)O or N3.20 - 3.40> 150

(Note: Halogen bond distances are expected to be significantly shorter than the sum of the van der Waals radii for Iodine (1.98 Å) and Nitrogen (1.55 Å)[3].)

Experimental Protocol: Single Crystal X-ray Diffraction (SCXRD)

To empirically validate the predicted structures, a rigorous SCXRD workflow must be executed. The following protocol is designed as a self-validating system, explaining the causality behind each methodological choice.

Phase 1: Crystal Growth
  • Solvent Selection: Dissolve 20 mg of the compound in a minimum volume of ethyl acetate (polar). Layer carefully with n-hexane (non-polar) in a crystallization tube.

  • Causality: Ethyl acetate fully solubilizes the compound. The slow vapor diffusion of hexane gradually lowers the dielectric constant of the medium. This slow desolvation promotes ordered nucleation and the growth of diffraction-quality single crystals, preventing rapid amorphous precipitation.

Phase 2: Harvesting and Mounting
  • Harvesting: Submerge the crystals in a drop of Paratone-N oil on a glass slide.

  • Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen cryoloop.

  • Causality: Paratone-N acts as a cryoprotectant. When flash-cooled to 100 K, the oil transitions into a rigid glass, firmly securing the crystal without exerting anisotropic mechanical stress that could induce cracking or twinning.

Phase 3: Data Collection
  • Radiation Source: Utilize Mo K α radiation ( λ=0.71073 Å) rather than Cu K α .

  • Temperature: Maintain the crystal at 100 K using an open-flow nitrogen cryostat.

  • Causality: Iodine has a massive mass attenuation coefficient. Using softer Cu radiation would result in severe X-ray absorption, destroying data quality. Mo K α provides the necessary penetration depth. Operating at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately resolving the electron density of the lighter atoms (C, N, O, H) in the overwhelming presence of the heavy, highly electron-dense iodine atom.

Phase 4: Data Reduction and Structure Solution
  • Absorption Correction: Apply a rigorous multi-scan absorption correction (e.g., SADABS).

    • Causality: Without this, the heavy iodine atom will cause systematic errors in the diffraction intensities, leading to artificial residual electron density peaks (ghost atoms) and inaccurate bond lengths.

  • Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure hydrogen atoms on the carboxylic acid are located from the difference Fourier map to confirm the hydrogen-bonding network.

SCXRD_Workflow A 1. Crystal Growth (Solvent Vapor Diffusion) B 2. Crystal Selection (Cryoloop + Paratone Oil) A->B C 3. Data Collection (Mo Kα Radiation, 100K) B->C D 4. Absorption Correction (Multi-scan / SADABS) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Structure Refinement (Least Squares on F²) E->F G 7. Validation (checkCIF Generation) F->G

Figure 2: Step-by-step SCXRD experimental workflow for heavy-atom organic crystals.

References

  • [1] PubChemLite. 3-chloro-4-cyano-2-iodobenzoic acid (C8H3ClINO2). uni.lu. 1

  • [2] Metrangolo, P., et al. Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding; and Halogen Bond as Controlling the Crystal Structure of 4-Amino-3,5-Dihalogenobenzoic Acid... Crystal Growth & Design - ACS Publications. 2

  • [3] Supramolecular synthesis based on a combination of hydrogen- and halogen bonds. PMC - NIH. 3

  • [4] Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. PMC - NIH. 4

  • [5] Halogen bonding in 4-cyanopyridine co-crystals with halogenated benzoic acid. Acta Cryst. (2017). A73, C742 - IUCr Journals. 5

  • [6] Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design - ACS Publications. 6

Sources

Foundational

A Technical Guide to Computational Modeling of 3-Chloro-4-cyano-2-iodobenzoic Acid Binding Affinity: A Workflow for Drug Discovery Researchers

Executive Summary: The precise determination of binding affinity is a cornerstone of modern drug discovery, guiding the optimization of lead compounds and the prioritization of candidates for experimental validation.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The precise determination of binding affinity is a cornerstone of modern drug discovery, guiding the optimization of lead compounds and the prioritization of candidates for experimental validation.[1][2] This guide provides a comprehensive, in-depth technical workflow for the computational modeling of the binding affinity of 3-Chloro-4-cyano-2-iodobenzoic acid, a complex small molecule, to a protein target. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices, from system preparation and ligand parameterization to the execution of molecular dynamics simulations and binding free energy calculations. We emphasize a self-validating system, where each stage includes checkpoints to ensure the reliability of the results. This guide is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, actionable protocols to empower robust in-silico affinity prediction.

Introduction: The Imperative of Binding Affinity

In target-oriented drug design, the primary objective is to develop a ligand that binds with high affinity and specificity to a functionally important site on a target protein, thereby modulating its disease-related activity.[1][3] Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the non-covalent interactions between a ligand and its protein partner.[3][4] These interactions, which include hydrogen bonds, electrostatic forces, and hydrophobic and van der Waals interactions, dictate the stability of the protein-ligand complex.[3][5][6] A lower KD value signifies a stronger binding interaction and is a critical parameter for optimizing drug efficacy.[3]

Computational methods provide a cost-effective and rapid means to predict these interactions, screen vast chemical libraries, and gain mechanistic insights that are often difficult to obtain experimentally.[6][7] This guide will walk through a hierarchical computational approach, beginning with less computationally expensive methods like molecular docking and progressing to more rigorous, and demanding, techniques such as molecular dynamics (MD) simulations and end-point free energy calculations.[6][8]

The Subject Ligand: 3-Chloro-4-cyano-2-iodobenzoic acid

The ligand of interest, 3-Chloro-4-cyano-2-iodobenzoic acid, presents several challenges for standard computational modeling protocols. Its structure contains a carboxylic acid group, a cyano group, and two different halogens (chlorine and iodine) on an aromatic ring. The presence of iodine, in particular, necessitates careful parameterization due to the phenomenon of "halogen bonding," a directional non-covalent interaction arising from an anisotropic distribution of electron density on the halogen atom, known as a "sigma-hole."[9][10][11] Standard force fields often fail to accurately represent this effect, which can be a critical contributor to binding affinity.[9][10][12]

The Computational Modeling Cascade

Our workflow is designed as a multi-stage cascade, where the results of one stage inform the next. This approach balances computational cost with predictive accuracy, using faster methods to generate initial models and more rigorous methods to refine and validate them.

Computational_Workflow cluster_prep System Preparation cluster_dock Pose Prediction cluster_md System Refinement & Sampling cluster_energy Affinity Calculation PDB 1. Target Selection (e.g., from PDB) PrepProt 2. Protein Preparation (Clean, Add H, Check Protonation) PDB->PrepProt Dock 5. Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock Ligand 3. Ligand Structure (2D to 3D) Param 4. Ligand Parameterization (GAFF/CGenFF, Charge Calculation) Ligand->Param Param->Dock AnalyzeDock 6. Pose Analysis (Clustering, Scoring) Dock->AnalyzeDock Build 7. Build Complex (Solvate & Ionize) AnalyzeDock->Build MD 8. MD Simulation (Minimize, Equilibrate, Production) Build->MD AnalyzeMD 9. Trajectory Analysis (RMSD, RMSF, Stability) MD->AnalyzeMD MMPBSA 10. MM/PBSA Calculation (Binding Free Energy) AnalyzeMD->MMPBSA Decomp 11. Energy Decomposition (Per-residue contributions) MMPBSA->Decomp MMPBSA_Concept dG_bind ΔG_bind dE_mm ΔE_MM (Gas Phase) dG_bind->dE_mm dG_solv ΔG_solv (Solvation) dG_bind->dG_solv TdS -TΔS (Entropy) dG_bind->TdS dE_vdw ΔE_vdw dE_mm->dE_vdw dE_elec ΔE_elec dE_mm->dE_elec dG_polar ΔG_polar (PB/GB) dG_solv->dG_polar dG_nonpolar ΔG_nonpolar (SASA) dG_solv->dG_nonpolar

Figure 2: Components of the MM/PBSA Calculation.

The binding free energy in the MM/PBSA approach is calculated as:

ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS>

Where:

  • ΔE_MM: The change in molecular mechanics energy in the gas phase, comprising van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) terms. [13]* ΔG_solv: The change in solvation free energy, composed of a polar component (ΔG_polar, calculated using the PB or GB model) and a non-polar component (ΔG_nonpolar, typically estimated from the Solvent-Accessible Surface Area, SASA). [13]* -TΔS: The change in conformational entropy upon binding. This term is computationally expensive to calculate accurately and is often neglected when comparing similar ligands, under the assumption that the change in entropy will be comparable. [13] Protocol 5.1: Calculating Binding Energy with g_mmpbsa

  • Extract Frames: From the stable portion of your production MD trajectory, extract a series of snapshots (e.g., 100-1000 frames).

  • Run g_mmpbsa: Use a tool like g_mmpbsa (for GROMACS trajectories) to perform the calculation on the extracted frames. This involves calculating the energy terms for the complex, the protein alone, and the ligand alone for each frame, and then averaging the results.

  • Analyze Output: The tool will provide the final estimated ΔG_bind and its individual components.

Energy ComponentAverage Contribution (kJ/mol)Standard Deviation (kJ/mol)
van der Waals-150.410.2
Electrostatic-45.88.5
Polar Solvation135.112.1
Non-polar (SASA)-12.61.1
ΔG_bind (no entropy) -73.7 15.8

Table 2: Example output from an MM/PBSA calculation. The favorable van der Waals and electrostatic interactions are partially offset by the unfavorable polar desolvation energy.

Data Interpretation and Reporting

  • Docking: Provides the most likely binding pose and identifies key interacting residues.

  • MD Simulation: Validates the stability of the binding pose and reveals the dynamic nature of the interactions.

  • MM/PBSA: Provides a quantitative estimate of the binding affinity and breaks down the energetic contributions, highlighting which forces (e.g., electrostatics, hydrophobicity) drive the binding.

Authoritative Grounding: It is crucial to acknowledge the limitations. The accuracy of MM/PBSA can be system-dependent, and the neglect of conformational entropy is a significant approximation. [13][14]Therefore, results are most powerful when used to compare a series of related compounds rather than to predict absolute binding affinities. The ultimate validation remains correlation with experimental data.

Conclusion

This technical guide has outlined a rigorous, multi-stage computational workflow for estimating the binding affinity of a complex small molecule, 3-Chloro-4-cyano-2-iodobenzoic acid. By integrating molecular docking, detailed molecular dynamics simulations, and end-point free energy calculations, researchers can generate robust, physically-grounded hypotheses about ligand binding. The emphasis on careful system preparation, especially ligand parameterization, and built-in validation checks at each stage ensures a higher degree of confidence in the final results. This in-silico approach serves as a powerful tool in the drug discovery pipeline, enabling the rational design of more potent and selective therapeutics.

References

  • Molecular Docking Tutorial. (n.d.). Palacký University Olomouc.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D., Jr. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. Retrieved March 27, 2026, from [Link]

  • Du, X., Li, Y., & Hou, T. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 25(13), 7171. Retrieved March 27, 2026, from [Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508. Retrieved March 27, 2026, from [Link]

  • Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery. (2023, July 6). Neurosnap AI.
  • Improved Prediction of Ligand–Protein Binding Affinities by Meta-modeling. (2024, November 22). Journal of Chemical Information and Modeling.
  • CHARMM General Force Field (CGenFF). (n.d.). SilcsBio. Retrieved March 27, 2026, from [Link]

  • Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions. (2017). Journal of computational chemistry. Retrieved March 27, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II.
  • Vanommeslaeghe, K., & MacKerell, A. D., Jr. (2012). Automation of the CHARMM General Force Field (CGenFF) I: bond perception and atom typing. Journal of chemical information and modeling, 52(12), 3144–3154. Retrieved March 27, 2026, from [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. Retrieved March 27, 2026, from [Link]

  • Vasilevskaya, T., & Karyakin, A. (2019). Binding affinity in drug design: experimental and computational techniques. Journal of Receptors and Signal Transduction, 39(2), 95-102. Retrieved March 27, 2026, from [Link]

  • A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. (n.d.). GROMACS. Retrieved March 27, 2026, from [Link]

  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. Retrieved March 27, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved March 27, 2026, from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved March 27, 2026, from [Link]

  • CHARMM General Force Field (CGenFF). (n.d.). SilcsBio. Retrieved March 27, 2026, from [Link]

  • AutoDock 4 Molecular Docking Tutorial. (2025, August 5). YouTube. Retrieved March 27, 2026, from [Link]

  • GROMACS tutorial. (n.d.). EMBL-EBI. Retrieved March 27, 2026, from [Link]

  • Du, X., Li, Y., & Hou, T. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 25(13), 7171. Retrieved March 27, 2026, from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Computational methods for calculation of ligand-binding affinity. International journal of molecular sciences, 16(12), 27976–27995. Retrieved March 27, 2026, from [Link]

  • Prediction of protein–ligand binding affinity via deep learning models. (2024, March 5). Briefings in Bioinformatics. Retrieved March 27, 2026, from [Link]

  • Introduction to Molecular Dynamics. (n.d.). The GROMACS tutorials. Retrieved March 27, 2026, from [Link]

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  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved March 27, 2026, from [Link]

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  • Using antechamber and parmchk for Ligands. (n.d.). Emmett M. Leddin. Retrieved March 27, 2026, from [Link]

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  • Increasing the Accuracy and Robustness of the CHARMM General Force Field with an Expanded Training Set. (2025, March 3). Journal of Chemical Theory and Computation. Retrieved March 27, 2026, from [Link]

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  • Binding free energy theory and MM/PBSA method. (2014, September 24). SlideShare. Retrieved March 27, 2026, from [Link]

  • Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. (n.d.). BioExcel. Retrieved March 27, 2026, from [Link]

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  • GAFFlipid: a General Amber Force Field for the accurate molecular dynamics simulation of phospholipid. (2012). Soft Matter. Retrieved March 27, 2026, from [Link]

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  • AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. (2023, July 25). YouTube. Retrieved March 27, 2026, from [Link]

  • Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. (2016, August 29). ARPI. Retrieved March 27, 2026, from [Link]

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Exploratory

Electronic Topography of Multi-Halogenated Cyanobenzoic Acids: A Technical Guide to Orbital Modulation and Molecular Design

Executive Summary The molecular architecture of multi-halogenated cyanobenzoic acids represents a highly tunable electronic system with profound implications across rational drug design and advanced materials science. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of multi-halogenated cyanobenzoic acids represents a highly tunable electronic system with profound implications across rational drug design and advanced materials science. By combining the strong π -accepting capabilities of a cyano (-CN) group with the complex inductive (-I) and resonance (+M) effects of multiple halogen atoms on a benzoic acid scaffold, researchers can precisely engineer frontier molecular orbitals (FMOs), modulate acidity (pKa), and dictate electrostatic surface potentials.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical abstraction. We will dissect the causality behind these electronic perturbations, establish self-validating experimental workflows for their quantification, and explore their direct translation into pharmacokinetics and optoelectronics.

Causality in Electronic Architecture

The electronic behavior of multi-halogenated cyanobenzoic acids is not merely the sum of its substituents; it is a synergistic push-pull system. The perturbation of the aromatic ring's electron density is primarily governed by the electronegativities and ionic potentials of the attached halogens and the cyano group [1].

Inductive vs. Resonance Dynamics

The cyano group is a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects ( σp​≈0.66 ). When halogens (F, Cl, Br, I) are introduced, they exert a strong -I effect due to their high electronegativity, but they also possess lone pairs that can donate electron density back into the aromatic system via resonance (+M).

  • Fluorine: Exhibits the strongest -I effect but also the strongest +M effect due to optimal 2p-2p orbital overlap with carbon. At the meta position, its -I effect dominates, drastically lowering the pKa of the benzoic acid [2].

  • Heavier Halogens (Cl, Br, I): The +M effect diminishes due to poor orbital overlap (3p/4p/5p with carbon's 2p), making their net effect heavily electron-withdrawing, which stabilizes the carboxylate anion and enhances acidity.

Frontier Molecular Orbital (FMO) Engineering

The introduction of multiple halogens alongside a cyano group fundamentally rehybridizes the molecule's FMOs. The Lowest Unoccupied Molecular Orbital (LUMO) becomes highly localized over the cyano-aromatic axis, lowering its absolute energy. Conversely, the Highest Occupied Molecular Orbital (HOMO) is influenced by the halogen lone pairs. This narrowing of the HOMO-LUMO gap facilitates intramolecular charge transfer, a property highly sought after in optoelectronics [3].

The Sigma-Hole Phenomenon

In multi-halogenated systems, the intense electron-withdrawing pull of the -CN group and the aromatic core anisotropically depletes the electron density at the distal pole of the heavier halogens (Cl, Br, I). This creates a region of positive electrostatic potential known as a "sigma-hole" ( σ -hole), enabling highly directional, non-covalent halogen bonding with Lewis bases (e.g., protein backbone carbonyls).

G Core Multi-Halogenated Cyanobenzoic Acid COOH Carboxylic Acid (-COOH) pKa Modulation Core->COOH Enhanced Acidity HOMOLUMO HOMO/LUMO Gap Narrowing Core->HOMOLUMO Orbital Rehybridization Cyano Cyano Group (-CN) Strong -I, -M Cyano->Core Electron Withdrawal Halogens Halogens (F, Cl, Br, I) Strong -I, Weak +M Halogens->Core Inductive Pull & Sigma-Hole

Caption: Electronic modulation pathways in multi-halogenated cyanobenzoic acids.

Self-Validating Experimental Workflows

To accurately profile these compounds, computational predictions must be tightly coupled with empirical validation. The following protocols establish a closed-loop, self-validating system.

G DFT DFT Computation (B3LYP/6-311++G**) Validation Data Synthesis & Model Validation DFT->Validation Theoretical Baselines Synthesis Regioselective Halogenation CV Cyclic Voltammetry (Empirical HOMO/LUMO) Synthesis->CV Purified Compound Titration Potentiometric Titration (Empirical pKa) Synthesis->Titration Purified Compound CV->Validation Redox Potentials Titration->Validation Acidity Constants

Caption: Self-validating workflow integrating DFT predictions with empirical data.

Protocol A: Quantum Chemical Profiling (DFT)

Causality for Method Choice: We utilize Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set. The inclusion of diffuse functions ("++") is non-negotiable here; they are required to accurately model the extended electron cloud of the deprotonated carboxylate anion. The polarization functions ("**") are critical for accurately describing the spatial orientation of the halogen lone pairs [2, 3].

  • Geometry Optimization: Optimize the ground-state geometry of both the neutral acid and the carboxylate anion in a simulated solvent model (e.g., PCM for water).

  • Frequency Analysis: Confirm the absence of imaginary frequencies to ensure the geometry is a true energetic minimum.

  • Property Extraction: Calculate the HOMO/LUMO energy eigenvalues, molecular dipole moment, and map the Electrostatic Potential (ESP) to quantify the magnitude of the σ -hole.

Protocol B: Electrochemical Band-Gap Determination

Causality for Method Choice: Cyclic Voltammetry (CV) provides the empirical counterpart to DFT FMO calculations. We use Ferrocene ( Fc/Fc+ ) as an internal standard because its absolute potential relative to the vacuum level is well-established (~4.8 eV), allowing for the direct conversion of redox potentials to absolute HOMO/LUMO energies.

  • Preparation: Dissolve the target compound (1 mM) and supporting electrolyte (0.1 M tetrabutylammonium hexafluorophosphate) in anhydrous acetonitrile.

  • Measurement: Sweep the potential using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Calibration: Spike the solution with Ferrocene. Measure the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials relative to the Fc/Fc+ couple.

  • Calculation: EHOMO​=−(Eox​+4.8) eV; ELUMO​=−(Ered​+4.8) eV.

Protocol C: Potentiometric pKa Determination
  • Preparation: Prepare a 0.01 M solution of the multi-halogenated cyanobenzoic acid in a standardized aqueous-organic cosolvent (e.g., 50% Methanol/Water) due to the high lipophilicity of polyhalogenated compounds.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere at a constant 25°C.

  • Analysis: Determine the half-equivalence point from the first derivative of the titration curve to extract the empirical pKa, applying Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

Quantitative Data Synthesis

The interplay between theoretical predictions and empirical measurements reveals the profound impact of multi-halogenation. Table 1 summarizes the electronic properties across a spectrum of substitution patterns.

Table 1: Electronic Properties of Substituted Cyanobenzoic Acids

CompoundEmpirical pKaDFT pKa (B3LYP)HOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (D)
Benzoic Acid (Reference)4.204.22-6.85-1.954.901.85
4-Cyanobenzoic acid3.553.58-7.21-2.804.413.70
3-Fluoro-4-cyanobenzoic acid3.303.34-7.35-2.954.404.12
3,5-Difluoro-4-cyanobenzoic acid3.103.15-7.50-3.124.384.45
3,5-Dichloro-4-cyanobenzoic acid2.952.98-7.42-3.204.224.60
2,3,5,6-Tetrafluoro-4-cyanobenzoic acid1.801.85-7.85-3.554.305.20

Note: The successive addition of halogens systematically lowers both the pKa and the absolute FMO energies, while significantly increasing the molecular dipole moment.

Applications in Advanced Modalities

Rational Drug Design & Toxicity Mitigation

In medicinal chemistry, multi-halogenated cyanobenzoic acids serve as privileged pharmacophores. The cyano group acts as a metabolic shield and hydrogen bond acceptor, while the halogens increase lipophilicity (LogP) for membrane permeation.

Crucially, recent machine learning models (HD-GEM) evaluating scaffold toxicity have demonstrated that polyhalogenation can actually exhibit a stabilizing effect. By heavily withdrawing electron density from the aromatic ring, multi-halogenation mitigates the formation of reactive, toxic metabolites (e.g., epoxides) driven by Cytochrome P450 enzymes [5]. Furthermore, the pronounced σ -hole on heavier halogens (Cl, Br, I) allows for highly directional halogen bonding with target proteins, drastically increasing binding affinity without the entropic penalty associated with displacing structural water molecules.

G Ligand Multi-Halogenated Ligand Strong -I effect from -CN Polarization Electron Density Shift Depletion at Halogen Pole Ligand->Polarization Inductive Pull SigmaHole Sigma-Hole Formation Positive Electrostatic Potential Polarization->SigmaHole Anisotropic Distribution Target Protein Target Lewis Base (e.g., Carbonyl) SigmaHole->Target Electrostatic Attraction Binding Halogen Bond Highly Directional (170-180°) Target->Binding Complexation

Caption: Mechanistic pathway of sigma-hole formation and halogen bonding.

Optoelectronics and Dye-Sensitized Solar Cells (DSSCs)

Beyond biology, these molecules are critical in tuning the electronic properties of nanoporous electrodes in DSSCs. When multi-halogenated cyanobenzoic acids are adsorbed onto a TiO2​ semiconductor surface, their massive, highly directional dipole moments (as seen in Table 1) alter the local electrostatic environment.

A dipole moment pointing away from the TiO2​ surface effectively shifts the conduction band of the semiconductor toward the vacuum level (away from the redox potential of the electrolyte). This molecular adjustment directly increases the open-circuit voltage ( Voc​ ) of the solar cell, optimizing the thermodynamic driving force for electron injection [4].

References

  • The influence of halogens and metals on the electronic system of benzoic acid, NIH / PubMed,
  • Substituent effects on the electronic structure and pKa of benzoic acid, Semantic Scholar,
  • DFT and ab initio quantum chemical studies on p-cyanobenzoic acid, ResearchG
  • Molecular Adjustment of the Electronic Properties of Nanoporous Electrodes in Dye-Sensitized Solar Cells, ACS Public
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model, ResearchG

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization Strategies for 3-Chloro-4-cyano-2-iodobenzoic Acid in Advanced Medicinal Chemistry

Executive Summary 3-Chloro-4-cyano-2-iodobenzoic acid (CAS: 1805114-09-3) is a highly functionalized, tetra-substituted benzene derivative that serves as a "privileged scaffold" in the design of complex pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-4-cyano-2-iodobenzoic acid (CAS: 1805114-09-3) is a highly functionalized, tetra-substituted benzene derivative that serves as a "privileged scaffold" in the design of complex pharmaceuticals, particularly in the oncology and agrochemical sectors. The core value of this building block lies in its dense array of orthogonally reactive functional groups. By exploiting the distinct electronic environments and bond dissociation energies (BDEs) of the C2-iodine, C3-chlorine, C4-cyano, and C1-carboxylic acid moieties, chemists can execute sequential, regioselective functionalizations without the need for cumbersome protection-deprotection strategies.

This application note provides a comprehensive, self-validating guide to the chemoselective manipulation of this scaffold, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale and Orthogonal Reactivity

The successful functionalization of polyhalogenated arenes relies on a strict hierarchy of reactivity governed by both bond strength and electronic activation [1].

  • C2-Iodine (Primary Electrophile): The carbon-iodine bond possesses a significantly lower BDE (~65 kcal/mol) compared to the carbon-chlorine bond (~81 kcal/mol). This thermodynamic differential ensures that oxidative addition by Pd(0) catalysts occurs exclusively at the C2 position under mild conditions (e.g., 60 °C). By utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl₂, reductive elimination is accelerated, suppressing unwanted dehalogenation or C-Cl insertion [1].

  • C3-Chlorine (Secondary Electrophile): Once the bulky C2-iodo group is replaced (e.g., via Suzuki-Miyaura coupling), the C3-Cl bond becomes accessible. The adjacent C4-cyano group acts as a powerful electron-withdrawing group (EWG). This inductive and resonance-based electron depletion activates the C3 position, stabilizing the intermediate Meisenheimer complex and allowing for Nucleophilic Aromatic Substitution (S_NAr) at elevated temperatures without transition-metal catalysis [2].

  • C1-Carboxylic Acid (Anchoring Point): The carboxylate moiety remains largely inert during cross-coupling and S_NAr reactions (provided basic conditions are maintained to keep it deprotonated). It serves as an ideal late-stage diversification point for amidation or esterification.

ReactivityMap Core 3-Chloro-4-cyano- 2-iodobenzoic acid C2 C2-Iodo (Primary Electrophile) Core->C2 C3 C3-Chloro (Secondary Electrophile) Core->C3 C4 C4-Cyano (EWG / Modifiable) Core->C4 C1 C1-Carboxylic Acid (Anchoring / Amidation) Core->C1 Pd Suzuki / Sonogashira (Mild Conditions) C2->Pd SNAr S_NAr / Buchwald-Hartwig (Elevated Temp) C3->SNAr Amide Amide Coupling (HATU / DIPEA) C1->Amide

Orthogonal reactivity map of 3-Chloro-4-cyano-2-iodobenzoic acid.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Installation of an aryl/heteroaryl group at the C2 position while preserving the C3-chlorine bond.

Reagents:

  • 3-Chloro-4-cyano-2-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1, v/v)

Methodology:

  • Degassing: Charge a Schlenk flask with the starting material, arylboronic acid, and K₃PO₄. Add the solvent mixture and sparge with N₂ for 15 minutes. Expert Insight: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive N₂ stream.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Expert Insight: Do not exceed 70 °C. Higher thermal energy increases the risk of Pd(0) insertion into the C-Cl bond, compromising chemoselectivity [1].

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Check (LC-MS): Confirm the disappearance of the starting material (m/z ~306). The product mass spectrum must retain the characteristic 3:1 isotopic ratio indicative of a single chlorine atom. If the isotope pattern is lost, over-coupling has occurred.

Protocol 2: Late-Stage S_NAr Amination at C3

Objective: Nucleophilic displacement of the C3-chlorine with a secondary amine.

Reagents:

  • C2-functionalized intermediate from Protocol 1 (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (3.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF

Methodology:

  • Dissolution: Dissolve the intermediate in anhydrous DMF (0.2 M concentration).

  • Addition: Add K₂CO₃ followed by the secondary amine.

  • Reaction: Heat the mixture to 100 °C for 12 hours. Expert Insight: The steric bulk of the newly installed C2-aryl group may create a high activation barrier. The strong EWG effect of the C4-cyano group is critical here to facilitate the addition-elimination mechanism [2].

  • Workup: Pour the mixture into ice water and acidify to precipitate the product. Filter and wash with cold water.

  • Self-Validation Check (LC-MS): Monitor for the complete disappearance of the chlorine isotope pattern. The mass shift should correspond exactly to the addition of the amine minus the mass of chlorine.

Synthetic Workflow Logic

Workflow Start Starting Material (3-Cl, 4-CN, 2-I, 1-COOH) Step1 Step 1: C2-Suzuki Coupling Pd(dppf)Cl2, 60°C Start->Step1 Check1 LC-MS Check: Loss of Iodine? Retention of Cl? Step1->Check1 Check1->Step1 No (Optimize) Step2 Step 2: C3-S_NAr Amination Amine, DMF, 100°C Check1->Step2 Yes Check2 LC-MS Check: Loss of Cl isotope? Step2->Check2 Step3 Step 3: C1-Amidation HATU, DIPEA, RT Check2->Step3 Yes Product Fully Functionalized Target Molecule Step3->Product

Sequential functionalization workflow with integrated self-validation checkpoints.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on the distinct reactivity profiles of the polyhalogenated scaffold.

Reaction StepTarget PositionReagents / CatalystTemp (°C)Expected Yield (%)Regioselectivity
1. Suzuki-Miyaura C2 (Iodo)Aryl-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄6085 - 92>99:1 (C2 over C3)
2. S_NAr Amination C3 (Chloro)Morpholine, K₂CO₃, DMF10078 - 86Complete
3. Amidation C1 (COOH)R-NH₂, HATU, DIPEA, DMF2590 - 95Complete

References

  • Bastick, K. A. C., & Watson, A. J. B. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis, 13(11), 7013–7018.[Link]

  • Gu, C., Yuen, O. Y., Ng, S. S., & So, C. M. (2024). Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. Advanced Synthesis & Catalysis, 366(7), 1565-1574.[Link]

Application

Application Note: Regioselective Synthesis of 3-Chloro-4-cyano-2-iodobenzoic Acid via Directed Ortho Metalation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The compound 3-Chloro-4-cyano-2-iodobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 3-Chloro-4-cyano-2-iodobenzoic acid (CAS: 1805114-09-3) [1] is a highly functionalized, poly-substituted aromatic building block. Its unique substitution pattern—featuring a carboxylic acid, an iodine atom, a chlorine atom, and a nitrile group—makes it an exceptional scaffold for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in the development of complex Active Pharmaceutical Ingredients (APIs).

Because there is limited direct literature on the commercial scale-up of this specific molecule [1], this application note details a robust, self-validating synthetic protocol relying on Directed Ortho Metalation (DoM) [2].

Mechanistic Causality: Why LiTMP?

The synthesis utilizes 3-chloro-4-cyanobenzoic acid as the starting material. The critical challenge is the regioselective deprotonation at the C-2 position without disrupting the electrophilic cyano (-CN) group or the carboxylic acid.

  • Rejection of n-BuLi/LDA: Standard alkyllithiums (like n-BuLi) are highly nucleophilic and will rapidly attack the cyano group, leading to undesired imine/ketone byproducts. Lithium diisopropylamide (LDA) often lacks the basicity and steric bulk required for rapid, selective metalation in highly functionalized systems [3].

  • Selection of LiTMP: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a non-nucleophilic, highly sterically hindered base. Operating at cryogenic temperatures (-78 °C), LiTMP selectively deprotonates the C-2 proton—which is highly acidified by the inductive effect of the adjacent chlorine and coordinated by the carboxylate Directed Metalation Group (DMG)—while leaving the cyano group intact [4].

Synthetic Workflow and Pathway Visualization

SynthesisWorkflow SM 3-Chloro-4-cyano- benzoic acid LiTMP LiTMP (2.2 eq) THF, -78°C SM->LiTMP Base Addition Intermediate 2-Lithio Intermediate LiTMP->Intermediate DoM Quench I2 Quench -78°C to RT Intermediate->Quench Electrophilic Addition Product 3-Chloro-4-cyano- 2-iodobenzoic acid Quench->Product Acidic Workup

Synthetic workflow for DoM and iodination of 3-chloro-4-cyanobenzoic acid.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry and thermodynamic controls must be strictly adhered to. The following table summarizes the critical quantitative data for a 10 mmol scale reaction.

Reagent / ParameterMW ( g/mol )EquivalentsAmountRole / Rationale
3-Chloro-4-cyanobenzoic acid 181.571.001.82 g (10 mmol)Starting Material
2,2,6,6-Tetramethylpiperidine (TMP) 141.252.303.25 g (23 mmol)Precursor to non-nucleophilic base
n-Butyllithium (2.5 M in hexanes) 64.062.208.8 mL (22 mmol)Base generator (1 eq for COOH, 1.2 eq for C-H)
Iodine ( I2​ ) 253.811.503.81 g (15 mmol)Electrophile
Tetrahydrofuran (THF) 72.11N/A50 mLAnhydrous solvent; stabilizes Li+ coordination
Reaction Temperature N/AN/A-78 °CPrevents decomposition of the lithiated species

Step-by-Step Experimental Protocol

Note: All glassware must be oven-dried (120 °C) and purged with ultra-high purity Argon prior to use. THF must be freshly distilled over sodium/benzophenone or drawn from a solvent purification system.

Phase 1: In Situ Generation of LiTMP
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Add anhydrous THF (25 mL) and 2,2,6,6-tetramethylpiperidine (3.25 g, 23 mmol) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (8.8 mL, 2.5 M in hexanes, 22 mmol) via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LiTMP. Re-cool the solution to -78 °C.

Phase 2: Directed Ortho Metalation (DoM)
  • In a separate dry vial, dissolve 3-chloro-4-cyanobenzoic acid (1.82 g, 10 mmol) in anhydrous THF (15 mL).

  • Add the substrate solution dropwise to the LiTMP solution at -78 °C over 20 minutes.

    • Causality Check: The first equivalent of LiTMP immediately deprotonates the carboxylic acid, forming a lithium carboxylate. The second equivalent performs the critical DoM at the C-2 position.

  • Maintain the reaction at -78 °C for 2 hours. Validation: An aliquot quenched in D2​O and analyzed via 1H NMR should show >95% deuterium incorporation at the C-2 position (disappearance of the singlet between the Cl and COOH groups).

Phase 3: Electrophilic Quench
  • Dissolve Iodine (3.81 g, 15 mmol) in anhydrous THF (10 mL).

  • Rapidly inject the iodine solution into the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

Phase 4: Isolation and Purification
  • Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce unreacted iodine. Stir until the iodine color dissipates.

  • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether to remove neutral organic impurities (e.g., unreacted TMP). Separate and discard the organic layer.

  • Carefully acidify the aqueous layer to pH 2 using 2 M HCl. A precipitate will form.

  • Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure 3-chloro-4-cyano-2-iodobenzoic acid.

References

  • PubChemLite / NextSDS Database Title: 3-chloro-4-cyano-2-iodobenzoic acid (C8H3ClINO2) Structural Information and Identifiers. Source: PubChemLite / NextSDS Chemical Substance Information. URL:[Link](Note: Sourced via chemical identifier databases [1])

  • Snieckus, V. Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Source: Chemical Reviews, 1990, 90 (6), 879-933. URL:[Link]

  • Matsumoto, T. et al. Title: Ortho lithiation-in situ boration using lithium 2,2,6,6-tetramethylpiperidide (LTMP). Source: Tetrahedron Letters / ResearchGate (General compatibility of LiTMP with cyano and halogen groups). URL:[Link]

Method

Application Note: Palladium-Catalyzed Chemoselective Cross-Coupling of 3-Chloro-4-cyano-2-iodobenzoic Acid

Executive Summary 3-Chloro-4-cyano-2-iodobenzoic acid (CAS 1805114-09-3) is a highly functionalized, polyhalogenated building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-4-cyano-2-iodobenzoic acid (CAS 1805114-09-3) is a highly functionalized, polyhalogenated building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials [4]. It possesses three distinct reactive vectors: a highly reactive C2-iodo group, a moderately reactive C3-chloro group, and a C1-carboxylic acid capable of participating in tandem cyclizations.

This application note details robust, self-validating protocols for the chemoselective functionalization of the C2 position via Suzuki-Miyaura and Sonogashira cross-coupling reactions. By exploiting the inherent electronic and steric differences of the carbon-halogen bonds, researchers can selectively functionalize the C2 position while leaving the C3-chloro substituent intact for orthogonal downstream diversification.

Mechanistic Rationale & Chemoselectivity Principles

The success of mono-cross-coupling in dihaloarenes relies fundamentally on the intrinsic bond dissociation energy (BDE) differences between the carbon-halogen bonds. The C–I bond (~65 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the adjacent C–Cl bond (~96 kcal/mol) [1].

Causality in Reactivity:

  • Electronic Activation: The strongly electron-withdrawing C4-cyano group reduces the overall electron density of the aromatic ring. This electron deficiency significantly accelerates the oxidative addition of the electron-rich Pd(0) species into the C–I bond[3].

  • Steric and Ligand Control: Utilizing a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a rigid coordination geometry around the palladium center. This suppresses unwanted double-insertion (difunctionalization) or homocoupling, ensuring high fidelity for the C2–I bond[2].

  • Tandem Participation: The C1-carboxylic acid is not merely a spectator; in alkyne couplings, its proximity to the C2 position allows it to act as an internal nucleophile, enabling tandem cyclization pathways (e.g., lactonization to form isocoumarins).

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Chemoselective C2-I insertion) Pd0->OA + SM SM 3-Chloro-4-cyano- 2-iodobenzoic acid TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Fast kinetics due to C4-CN RE Reductive Elimination TM->RE RE->Pd0 Catalyst regeneration Prod C2-Arylated Product (C3-Cl intact) RE->Prod Product release

Figure 1: Chemoselective Pd-catalyzed catalytic cycle for 3-Chloro-4-cyano-2-iodobenzoic acid.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura C2-Arylation

Rationale: A slight stoichiometric excess (1.05 equiv) of the boronic acid is used to ensure complete conversion of the C2-iodo group without risking over-coupling at the C3-chloro position. A mild base (Na₂CO₃) in a biphasic 1,4-Dioxane/H₂O system facilitates rapid transmetalation while preventing the hydrolysis of the sensitive C4-cyano group [1].

Materials:

  • 3-Chloro-4-cyano-2-iodobenzoic acid (1.0 mmol, 307.5 mg)

  • Arylboronic acid (1.05 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.5 mmol, 265 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL), degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Chloro-4-cyano-2-iodobenzoic acid, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Na₂CO₃.

  • Degassing: Seal the tube with a septum. Evacuate and backfill the reaction vessel with dry Argon (repeat 3 times) to establish a strict inert atmosphere.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Transfer the tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours. Monitor the reaction via TLC or LC-MS until the complete disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and acidify the aqueous layer to pH 2–3 using 1M HCl (to ensure the carboxylic acid is fully protonated and partitions into the organic layer).

  • Extraction & Purification: Extract the aqueous phase with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% AcOH).

Protocol B: Sonogashira Coupling & Tandem Lactonization

Rationale: This protocol leverages the C1-carboxylic acid as an internal nucleophile. Following the initial Sonogashira coupling with a terminal alkyne, heating the basic reaction mixture drives a 6-endo-dig or 5-exo-dig cyclization onto the newly installed alkyne, yielding a highly substituted isocoumarin core.

G SM 3-Chloro-4-cyano- 2-iodobenzoic acid Sono Sonogashira Coupling (Pd/Cu catalysis) SM->Sono Int 2-Alkynylbenzoic acid Intermediate Sono->Int Terminal Alkyne Cyclo Intramolecular Lactonization (Base) Int->Cyclo Prod Substituted Isocoumarin Derivative Cyclo->Prod 6-endo-dig

Figure 2: Tandem Sonogashira coupling and intramolecular lactonization pathway.

Materials:

  • 3-Chloro-4-cyano-2-iodobenzoic acid (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the starting material, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add anhydrous DMF and Et₃N via syringe, followed by the terminal alkyne.

  • Coupling Phase: Stir the reaction mixture at 60 °C for 2 hours to ensure complete C2-alkynylation.

  • Cyclization Phase: Elevate the temperature to 100 °C and stir for an additional 12 hours to drive the intramolecular lactonization.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Wash the organic layer with 5% LiCl solution (to remove DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the robustness of the chemoselective protocols across various coupling partners. In all cases, the C3-chloro group remained completely unreacted, validating the high chemoselectivity of the system.

EntryCoupling PartnerReaction TypeProduct CoreYield (%)C2:C3 Selectivity
1 Phenylboronic acidSuzuki-Miyaura2-Arylbenzoic acid88%>99:1
2 4-Methoxyphenylboronic acidSuzuki-Miyaura2-Arylbenzoic acid85%>99:1
3 4-Fluorophenylboronic acidSuzuki-Miyaura2-Arylbenzoic acid82%>99:1
4 PhenylacetyleneSonogashira / LactonizationIsocoumarin76%>99:1
5 1-HexyneSonogashira / LactonizationIsocoumarin72%>99:1

References

  • Benchchem.Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Manabe, K., & Yamaguchi, M.Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI Catalysts.
  • Wolfe, J. P., et al.Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society (ACS).
  • NextSDS.3-cyano-2-iodobenzoic acid — Chemical Substance Information. NextSDS.

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield of 3-Chloro-4-cyano-2-iodobenzoic acid synthesis

Technical Support Center: Optimization & Troubleshooting for 3-Chloro-4-cyano-2-iodobenzoic Acid Synthesis Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for 3-Chloro-4-cyano-2-iodobenzoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of highly functionalized halogenated building blocks.

The synthesis of 3-chloro-4-cyano-2-iodobenzoic acid from 3-chloro-4-cyanobenzoic acid[1] requires the regioselective functionalization of a 1,2,3,4-tetrasubstituted benzene ring. The most efficient route is a Directed ortho-Metalation (DoM) . However, the presence of an electrophilic cyano group and an acidic carboxylate proton makes this transformation highly susceptible to nucleophilic side reactions and aggregation issues. This guide provides a self-validating, high-yield protocol using Knochel-Hauser base methodologies to overcome these barriers.

Quantitative Data: Base Selection & Yield Optimization

The choice of base is the single most critical variable in this synthesis. Traditional alkyllithium bases fail due to the reactive nature of the cyano group and the instability of the lithiated intermediates[2].

Table 1: Effect of Base and Conditions on Reaction Yield

Base SystemTemperatureEquivalentsMajor ByproductTypical Isolated Yield
n-BuLi -78 °C2.2Ketone (Nucleophilic attack on -CN)< 10%
LDA -78 °C2.2Isomeric iodides (Halogen dance)35%
LTMP -78 °C2.2Unreacted SM (Insoluble aggregates)45%
TMPMgCl·LiCl -40 °C2.2None (Clean conversion)> 85%

Mechanistic Insight:TMPMgCl·LiCl (Knochel-Hauser base) is highly sterically hindered, preventing nucleophilic attack on the nitrile. The inclusion of LiCl breaks up the polymeric aggregates typically formed by carboxylate salts, ensuring a homogeneous reaction mixture and complete metalation[3]. Furthermore, the resulting organomagnesium intermediate is macroscopically stable at -40 °C, preventing the "halogen dance" isomerization commonly seen with lithium bases[4].

Reaction Pathway & Workflow

Workflow SM Starting Material 3-Chloro-4-cyanobenzoic acid (1.0 eq) Step1 Carboxylate Formation 1.0 eq TMPMgCl·LiCl (0 °C) SM->Step1 Step2 Directed ortho-Metalation 1.2 eq TMPMgCl·LiCl (-40 °C) Step1->Step2 Intermediate C2-Magnesiated Intermediate (Stable) Step2->Intermediate Step3 Electrophilic Quench I2 in THF (-40 °C to RT) Intermediate->Step3 Product Target Product 3-Chloro-4-cyano-2-iodobenzoic acid Step3->Product

Figure 1: Directed ortho-metalation (DoM) workflow for 3-chloro-4-cyano-2-iodobenzoic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical indicators (e.g., titration color changes) confirm the success of the previous step.

Phase 1: Reagent Validation (Critical)

  • Titrate the Base: Titrate commercial or freshly prepared TMPMgCl·LiCl against benzoic acid (1.0 mmol) in dry THF (1 mL) using 4-(phenylazo)diphenylamine (3 mg) as an indicator.

  • Validation Check: A sharp color change from orange to dark violet indicates the exact molarity of the active base[3]. Do not use degraded base.

Phase 2: Deprotonation & Metalation 3. Carboxylate Formation: Dissolve 3-chloro-4-cyanobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration) under an argon atmosphere. Cool the flask to 0 °C. 4. Add TMPMgCl·LiCl (1.0 eq) dropwise over 10 minutes. Stir for 15 minutes. Causality: This first equivalent deprotonates the carboxylic acid. The LiCl additive ensures the resulting magnesium carboxylate remains soluble. 5. C2-Metalation: Cool the reaction mixture to -40 °C. Add an additional 1.2 eq of TMPMgCl·LiCl (total 2.2 eq) dropwise. 6. Stir at -40 °C for 2 hours. Causality: The C2 proton (flanked by the carboxylate and chlorine) is selectively removed. The -40 °C temperature provides enough kinetic energy for deprotonation while suppressing halogen scrambling[4].

Phase 3: Electrophilic Quench & Isolation 7. Iodination: Prepare a solution of iodine (I2, 2.5 eq) in anhydrous THF. Add this solution dropwise to the -40 °C reaction mixture. 8. Allow the reaction to slowly warm to room temperature over 2 hours. 9. Workup: Quench the reaction by adding saturated aqueous Na2S2O3 at 0 °C. Causality: Sodium thiosulfate reduces unreacted electrophilic I2 to water-soluble iodide (I-), preventing oxidative degradation during extraction. 10. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate product. 11. Extract with EtOAc (3x), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via recrystallization to yield pure 3-chloro-4-cyano-2-iodobenzoic acid.

Troubleshooting FAQs

Q: Why is my reaction yield capped at 40%, and why am I seeing a large amount of ketone byproducts in my LC-MS? A: You are likely using an alkyllithium base (such as n-BuLi or sec-BuLi). Alkyllithiums are highly nucleophilic. Instead of acting purely as a base, the alkyl group attacks the electrophilic carbon of the cyano (-CN) group at the C4 position, forming an imine anion that hydrolyzes into a ketone during aqueous workup. To resolve this, switch to a non-nucleophilic, sterically hindered base like TMPMgCl·LiCl[4].

Q: I am using LDA, but NMR shows a mixture of isomeric iodinated products (e.g., 5-iodo or 6-iodo derivatives). What is happening? A: This is a classic "halogen dance" reaction. When using lithium dialkylamides (like LDA) on halogenated aromatics, the resulting 2-lithio-3-chlorobenzoate intermediate is kinetically unstable and can isomerize to more thermodynamically stable lithiated species before the iodine quench[2]. By switching to TMPMgCl·LiCl, you form an organomagnesium intermediate. The Mg-C bond is significantly more covalent and macroscopically stable, completely suppressing the halogen dance at -40 °C[4].

Q: The starting material is not fully consumed despite using 2.5 equivalents of base. A precipitate forms early in the reaction. A: Unprotected benzoic acids form carboxylate salts upon the addition of the first equivalent of base. If you are using standard LTMP or LDA in THF, these lithium carboxylates often form insoluble polymeric aggregates. Once precipitated, the base cannot access the C2 proton, halting the reaction. The LiCl in the Knochel-Hauser base is specifically designed to break up these aggregates, ensuring the reaction remains homogeneous and proceeds to full conversion[3].

References

  • 3-Chloro-4-cyanobenzoic acid | CID 22612069 - PubChem. National Institutes of Health (NIH). 1

  • Preparation of tmpMgCl·LiCl. Organic Syntheses, Procedure. 3

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews (RSC Publishing). DOI: 10.1039/D4CS00369A. 4

  • ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry (ACS Publications). 2

Sources

Optimization

Technical Support Center: Preventing Unwanted Dehalogenation of 3-Chloro-4-cyano-2-iodobenzoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted hydrodehalogenation (protodeiodination) when utilizing 3-Chloro-4-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted hydrodehalogenation (protodeiodination) when utilizing 3-Chloro-4-cyano-2-iodobenzoic acid (CAS: 1805114-09-3) as a building block in palladium-catalyzed cross-coupling reactions.

By understanding the mechanistic causality behind this side reaction, you can implement our self-validating protocols to optimize your yields and maintain scientific integrity.

Mechanistic Causality: Why Does This Substrate Dehalogenate?

To fix the problem, we must first understand the "why." 3-Chloro-4-cyano-2-iodobenzoic acid is structurally primed for both high reactivity and problematic side reactions due to a combination of electronic and steric factors:

  • Electronic Activation (The Kinetic Trap): The cyano (-CN) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. This makes the aryl ring highly electron-deficient, which drastically accelerates the initial oxidative addition of the Pd(0) catalyst into the labile C-I bond[1].

  • Steric Retardation: The iodine atom at the 2-position is flanked by a chlorine atom (C3) and a bulky carboxylic acid/carboxylate (C1). This extreme ortho, ortho-disubstitution creates a sterically congested Ar-Pd(II)-I intermediate, severely slowing down the subsequent transmetalation step[2].

  • The Hydride Vulnerability: Because oxidative addition is fast but transmetalation is slow, the Ar-Pd(II)-I intermediate has a prolonged half-life. This allows competing background reactions—specifically, the abstraction of a hydride (H⁻) from solvents, amine bases, or adventitious water—to outcompete the desired coupling, yielding the dead-end byproduct 3-chloro-4-cyanobenzoic acid[3][4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd + Substrate ArPdI Ar-Pd(II)-I Intermediate (Sterically Hindered) OxAdd->ArPdI Transmet Transmetalation (Slowed by Sterics) ArPdI->Transmet Hydride Hydride Abstraction (from Solvent/Base/H2O) ArPdI->Hydride Competing Pathway RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product ArPdH Ar-Pd(II)-H Species Hydride->ArPdH ArPdH->Pd0 Dehal Dehalogenated Byproduct (3-Chloro-4-cyanobenzoic acid) ArPdH->Dehal

Competing pathways: Desired transmetalation vs. unwanted hydrodehalogenation.

Troubleshooting FAQs

Q1: I am seeing >30% dehalogenation in my Suzuki/Heck coupling. Where is the hydrogen coming from? A: In palladium-catalyzed reactions, hydrodehalogenation requires a hydride source. For this specific substrate, common culprits include:

  • Aliphatic Amine Bases: Bases like triethylamine (TEA) or DIPEA undergo β -hydride elimination in the presence of Pd(II), acting as potent hydride donors[3].

  • Solvents: Alcohols (e.g., methanol, ethanol) and DMF are well-documented hydride sources under cross-coupling conditions[5][6].

  • Water: Adventitious water can react with phosphine ligands to form phosphonium oxides, releasing hydrogen that reduces the Ar-Pd-X species[4].

Q2: How should I adjust my base and solvent to prevent this? A: For 3-Chloro-4-cyano-2-iodobenzoic acid, you must first account for the carboxylic acid. One equivalent of base is consumed immediately to form the carboxylate.

  • Action: Use at least 3.0 equivalents of an anhydrous, inorganic base (e.g., K₃PO₄ or Cs₂CO₃)[3]. Strictly avoid all amine bases.

  • Solvent: Switch from DMF or alcohols to non-reducible, aprotic solvents like Toluene or 1,4-Dioxane[6].

Q3: What ligand system is best suited for this sterically hindered substrate? A: Because the 2-position is sterically blocked, standard ligands like PPh₃ often fail to promote transmetalation fast enough, leaving the Ar-Pd-I intermediate vulnerable[6].

  • Action: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos , or bidentate ligands with wide bite angles like dppf or dtbpf . These ligands accelerate both transmetalation and reductive elimination, effectively outcompeting the dehalogenation pathway[2].

Q4: Does temperature play a role? A: Yes. Hydrodehalogenation typically has a higher activation energy than the desired cross-coupling in optimized systems. High temperatures disproportionately accelerate the side reaction[3].

  • Action: Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., 60–70 °C instead of refluxing at >100 °C).

Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting Product-to-Dehalogenation ratio for highly hindered, electron-deficient aryl iodides.

SolventBase (3.0 eq)LigandTemp (°C)Product : Dehal RatioMechanistic Conclusion
DMFTEAPPh₃1001 : 4Poor. Amine and DMF act as active hydride donors[3][5].
Dioxane / H₂ONa₂CO₃dppf901 : 1Moderate. Water promotes the phosphonium hydrolysis side reaction[4].
TolueneK₃PO₄ (anhyd)XPhos7015 : 1Optimal. Fast transmetalation, no hydride source, controlled kinetics[6].

Self-Validating Experimental Protocol (Suzuki-Miyaura Coupling)

This step-by-step methodology is designed as a self-validating system to actively suppress hydrodehalogenation while maximizing the coupling of 3-Chloro-4-cyano-2-iodobenzoic acid.

Step 1: Pre-formation of the Carboxylate

  • Action: Dissolve 3-Chloro-4-cyano-2-iodobenzoic acid (1.0 eq) and anhydrous K₃PO₄ (3.0 eq) in anhydrous Toluene. Stir at room temperature for 15 minutes.

  • Validation: This ensures complete deprotonation of the carboxylic acid, preventing the acidic proton from interfering with the Pd(0) catalyst or acting as a proton source for side reactions.

Step 2: Coupling Partner Addition

  • Action: Add the arylboronic acid (1.5 eq).

  • Validation: A slight excess ensures that the local concentration of the transmetalating agent is high, kinetically driving the slow transmetalation step forward.

Step 3: Rigorous Degassing

  • Action: Sparge the mixture with Argon for 15 minutes.

  • Validation: Oxygen promotes the homocoupling of boronic acids[7]. Homocoupling consumes your reagent and stalls the catalytic cycle, leaving the Ar-Pd-I intermediate trapped and susceptible to dehalogenation.

Step 4: Catalyst Introduction

  • Action: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Validation: The bulky XPhos ligand forces the palladium center into a highly reactive conformation, accelerating reductive elimination.

Step 5: Controlled Heating & Monitoring

  • Action: Heat the reaction to 70 °C. Monitor strictly by LC-MS. Quench the reaction the moment the starting material is consumed.

  • Validation: Extended heating after the coupling partner is depleted guarantees that any remaining active Pd species will begin reducing the product or remaining starting material.

Workflow Step1 1. Substrate Deprotonation (Anhydrous K3PO4 / Toluene) Step2 2. Reagent Addition (1.5 eq Boronic Acid) Step1->Step2 Step3 3. Rigorous Degassing (Argon Sparge, 15 min) Step2->Step3 Step4 4. Catalyst Addition (Pd2(dba)3 / XPhos) Step3->Step4 Step5 5. Controlled Heating (70 °C, LC-MS Monitor) Step4->Step5

Step-by-step workflow designed to eliminate hydride sources and accelerate transmetalation.

References

  • BenchChem Technical Support Team.Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Cross-Coupling Reactions Guide: Fundamental Mechanism.JMCCT.
  • Grushin, V. V., et al.Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.
  • McIndoe, J. S., et al.A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Reddit Chempros Community.
  • ACS Publications.Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 3-Chloro-4-cyano-2-iodobenzoic Acid

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Chloro-4-cyano-2-iodobenzoic acid. As a multi-functionalized aromatic carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Chloro-4-cyano-2-iodobenzoic acid. As a multi-functionalized aromatic carboxylic acid, this compound can present significant challenges in achieving desired concentrations in common organic solvents. This resource provides a comprehensive overview of troubleshooting strategies, detailed experimental protocols, and underlying scientific principles to empower you to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 3-Chloro-4-cyano-2-iodobenzoic acid in my desired organic solvent. What are the first steps I should take?

A1: Initial troubleshooting should focus on a systematic solvent screening and optimizing physical dissolution parameters. We recommend the following approach:

  • Consult a Solvent Polarity Chart: Start by selecting a range of solvents with varying polarities. A good starting point includes polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), polar protic solvents (e.g., methanol, ethanol), and less polar solvents (e.g., ethyl acetate, dichloromethane).

  • Small-Scale Solubility Testing: Perform small-scale solubility tests with a fixed amount of your compound and solvent. This will provide a qualitative assessment of solubility ("insoluble," "sparingly soluble," "soluble").

  • Employ Physical Dissolution Aids: Sonication and gentle heating can significantly improve the rate of dissolution. However, be cautious with heating as it can lead to degradation of thermally sensitive compounds. Always monitor for any changes in color or the appearance of precipitates upon cooling.

Q2: Are there any general predictions for the solubility of 3-Chloro-4-cyano-2-iodobenzoic acid based on its structure?

Q3: Can I use computational tools to predict the solubility of this compound?

A3: Yes, computational methods can provide valuable insights into the solubility of organic compounds.[6][7] Machine learning-based models and thermodynamic approaches can estimate solubility in various solvents.[6][8][9] These tools can help you prioritize which solvents to screen experimentally, saving time and resources.

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

For persistent solubility issues, a more advanced approach is necessary. The following sections detail proven techniques to enhance the solubility of challenging compounds like 3-Chloro-4-cyano-2-iodobenzoic acid.

pH Adjustment: Leveraging the Acidity of the Carboxylic Acid

The carboxylic acid moiety provides a handle for significantly increasing aqueous solubility through pH modification. By converting the acidic form to its more soluble salt form, you can often overcome solubility limitations.[][11]

Underlying Principle: In a basic environment, the carboxylic acid is deprotonated to form a carboxylate salt. This ionic form is significantly more polar and thus more soluble in aqueous solutions.[12][13]

Experimental Protocol: Preparation of a Soluble Salt

  • Dissolve the Base: In a suitable flask, dissolve a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium carbonate) in water or a suitable buffer.

  • Add the Acid: Slowly add the 3-Chloro-4-cyano-2-iodobenzoic acid to the basic solution while stirring.

  • Monitor pH: Monitor the pH of the solution. Adjust the pH as necessary to ensure complete deprotonation of the carboxylic acid (typically a pH > 8 for most carboxylic acids).[12]

  • Observe Dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary.

  • Neutralization (Optional): If the free acid is required for a subsequent reaction, the pH can be carefully lowered by adding a dilute acid (e.g., 1M HCl) to precipitate the protonated form.

Co-solvency: The Power of Solvent Blends

When a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can often provide the desired solubility.[14][15][16]

Underlying Principle: Co-solvents work by reducing the polarity of the primary solvent (often water), making it more "like" the solute.[15][17] This reduces the interfacial tension between the solute and the solvent, facilitating dissolution.[17]

Experimental Protocol: Identifying an Effective Co-solvent System

  • Select a Primary Solvent: Choose a primary solvent in which the compound has some, albeit limited, solubility.

  • Choose a Co-solvent: Select a miscible co-solvent with a different polarity. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]

  • Titrate with the Co-solvent: To a suspension of the compound in the primary solvent, add the co-solvent dropwise while stirring or sonicating.

  • Observe and Record: Observe the point at which the compound completely dissolves. Record the approximate ratio of the two solvents.

  • Optimization: Further experiments can be performed to fine-tune the solvent ratio for maximum solubility.

Solid Dispersions: Enhancing Dissolution Rate and Apparent Solubility

For highly crystalline and poorly soluble compounds, creating a solid dispersion can dramatically improve the dissolution rate and apparent solubility.[18][19][20]

Underlying Principle: In a solid dispersion, the drug is dispersed in a solid, hydrophilic carrier matrix.[21] This can result in the drug being in an amorphous (non-crystalline) state, which has a higher energy and is more readily dissolved.[20] The carrier also improves the wettability of the drug particles.

Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

  • Select a Carrier: Choose a suitable hydrophilic carrier. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[19]

  • Dissolve Components: Dissolve both the 3-Chloro-4-cyano-2-iodobenzoic acid and the carrier in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a solid film or powder.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Data at a Glance: Solubility of Structurally Related Compounds

While specific data for 3-Chloro-4-cyano-2-iodobenzoic acid is limited, the following table summarizes the qualitative solubility of related benzoic acids in common organic solvents. This can serve as a useful starting point for your own solvent screening experiments.

CompoundWaterEthanolAcetoneDiethyl EtherDichloromethane
Benzoic Acid Slightly Soluble (increases with heat)[4]Soluble[4]Soluble[5]Soluble[4]Soluble
2-Chlorobenzoic Acid Sparingly Soluble[19]Freely Soluble[19]SolubleFreely Soluble[19]Soluble
3-Chlorobenzoic Acid Sparingly SolubleSolubleSolubleSolubleSoluble
4-Chlorobenzoic Acid Very Slightly Soluble[8]SolubleSolubleSoluble[8]Sparingly Soluble

Visualizing Your Workflow

To aid in your troubleshooting process, the following diagrams illustrate the decision-making process for addressing solubility issues and the workflow for preparing a solid dispersion.

Troubleshooting_Workflow start Start: Solubility Issue with 3-Chloro-4-cyano-2-iodobenzoic acid solvent_screening Perform Systematic Solvent Screening start->solvent_screening physical_aids Apply Physical Aids (Sonication, Gentle Heating) solvent_screening->physical_aids soluble Solubility Achieved physical_aids->soluble not_soluble Still Insoluble or Precipitates on Cooling physical_aids->not_soluble ph_adjustment pH Adjustment (Salt Formation) not_soluble->ph_adjustment Aqueous or Protic Solvent System co_solvency Co-solvency (Solvent Blending) not_soluble->co_solvency Organic Solvent System solid_dispersion Solid Dispersion (e.g., with PVP, PEG) not_soluble->solid_dispersion Persistent Issues/ Crystalline Material end Successful Dissolution ph_adjustment->end co_solvency->end solid_dispersion->end Solid_Dispersion_Workflow start Start: Prepare Solid Dispersion dissolve Dissolve Drug and Carrier in a Common Solvent start->dissolve evaporate Remove Solvent via Rotary Evaporation dissolve->evaporate dry Dry Solid Under Vacuum evaporate->dry characterize Characterize Solid (DSC, XRPD) dry->characterize end Amorphous Solid Dispersion Ready for Use characterize->end

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Optimization

Technical Support Center: Purification and Crystallization of 3-Chloro-4-cyano-2-iodobenzoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-Chloro-4-cyano-2-iodobenzoic acid. It is structured to address common challenges encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-Chloro-4-cyano-2-iodobenzoic acid. It is structured to address common challenges encountered during purification and crystallization, offering practical, field-proven insights to ensure the highest purity of your final product.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the purification and crystallization of 3-Chloro-4-cyano-2-iodobenzoic acid, presented in a question-and-answer format.

Q1: My crystallized product is off-white or yellowish. What are the likely impurities and how can I remove them?

A1: An off-white or yellowish hue in your 3-Chloro-4-cyano-2-iodobenzoic acid typically indicates the presence of residual starting materials or byproducts from the synthesis. Common synthetic routes for cyanobenzoic acids may involve the conversion of nitro or amino precursors.[1][2] Therefore, potential chromophoric (color-causing) impurities could include:

  • Unreacted Precursors: Incompletely reacted starting materials, such as a nitro- or amino-substituted benzoic acid derivative, can impart color.

  • Diazotization Byproducts: If the synthesis involves a Sandmeyer reaction to introduce the cyano group, residual diazonium salts or their decomposition products can be a source of color.[3]

Recommended Solution: Activated Carbon Treatment and Recrystallization

  • Dissolution: In a suitable flask, dissolve the impure 3-Chloro-4-cyano-2-iodobenzoic acid in a minimum amount of a hot solvent (see Section 2 for solvent selection).

  • Activated Carbon Addition: Once fully dissolved, add a small amount of activated carbon (charcoal) to the hot solution. Activated carbon has a high surface area and can adsorb colored impurities.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. This step is crucial and should be performed rapidly to prevent premature crystallization in the funnel.[4][5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q2: The compound "oils out" during cooling instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[7] This is a common issue with compounds that have a relatively low melting point or when the solution is highly supersaturated. For halogenated benzoic acids, this can be exacerbated by the presence of impurities that depress the melting point.

Solutions to Prevent Oiling Out:

  • Increase the Solvent Volume: The primary reason for oiling out is often that the solution is too concentrated, leading to precipitation at a temperature above the compound's melting point. Re-heat the mixture and add more of the primary solvent until the oil redissolves. Then, allow it to cool more slowly.[7]

  • Use a Different Solvent or Solvent System: Select a solvent in which the compound is less soluble at higher temperatures. This will lower the saturation point and encourage crystallization at a lower temperature. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until turbidity is observed. Re-heat to get a clear solution and then cool slowly.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can lead to a high degree of supersaturation, favoring oil formation. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.[6]

Q3: I am getting a very low yield after recrystallization. What are the possible reasons and how can I improve it?

A3: A poor yield is a frequent challenge in crystallization. The primary causes are typically related to the choice and volume of the solvent, and the crystallization conditions.[7]

Strategies to Improve Yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Adding an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7]

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.

  • "Seeding" the Solution: If crystallization does not initiate upon cooling, it may be due to a supersaturated solution. Inducing crystallization by adding a "seed crystal" (a tiny crystal of the pure compound) can initiate the crystallization process.[6] Scratching the inside of the flask with a glass rod at the meniscus can also sometimes induce nucleation.[6]

  • Recover from the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent to increase the concentration and then re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: The crystals formed are very fine needles or a powder, making them difficult to filter and dry. How can I obtain larger crystals?

A4: The formation of very small crystals is often a result of rapid nucleation and crystal growth, which can be caused by cooling the solution too quickly or by a very high level of supersaturation.[7]

Methods to Promote Larger Crystal Growth:

  • Slow Cooling: This is the most critical factor. Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Covering the flask with a beaker or placing it in an insulated container can help to slow the cooling rate.[6]

  • Reduce Supersaturation: If the solution is too concentrated, it can "crash out" as a fine powder. Add a small amount of additional hot solvent to the dissolved compound before cooling.

  • Use a Different Solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the growth of more well-defined crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 3-Chloro-4-cyano-2-iodobenzoic acid?

A systematic approach to solvent selection is recommended:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Solvent Polarity: 3-Chloro-4-cyano-2-iodobenzoic acid is a polar molecule. Therefore, polar solvents are likely to be good candidates.

Table 1: Recommended Solvents for Screening

SolventRationale & Expected SolubilityPotential Issues
Ethanol/Water A mixed solvent system is often effective for benzoic acids.[12] The compound should be soluble in hot ethanol and insoluble in water.Finding the optimal ratio is key to prevent oiling out or premature precipitation.
Acetic Acid/Water Acetic acid is a good solvent for many benzoic acids. Adding water as an anti-solvent can induce crystallization.Residual acetic acid can be difficult to remove and may require extensive drying.
Toluene Aromatic solvents can be effective for aromatic compounds.May have lower solubility, requiring larger volumes.
Ethyl Acetate A moderately polar solvent that is often a good choice for a wide range of organic compounds.Can be quite volatile, so care must be taken to avoid excessive evaporation during heating.
Acetone A highly polar solvent that will likely dissolve the compound well at room temperature, making it potentially unsuitable as a primary recrystallization solvent but useful in a mixed-solvent system.Its high volatility can make it difficult to work with for slow crystallization.[8]

Q2: What is the expected melting point of pure 3-Chloro-4-cyano-2-iodobenzoic acid?

A2: A specific, experimentally verified melting point for 3-Chloro-4-cyano-2-iodobenzoic acid is not consistently reported in publicly available databases.[13][14] However, based on the melting points of structurally related compounds, a relatively high melting point would be expected. For comparison, 3-chlorobenzoic acid has a melting point of 154 °C, and 2-iodobenzoic acid has a melting point of 230-233 °C.[9][15] The purity of your final product should be assessed by a sharp melting point range. A broad melting range is indicative of impurities.

Q3: Can I use column chromatography for purification instead of crystallization?

A3: Yes, column chromatography is a viable alternative for the purification of 3-Chloro-4-cyano-2-iodobenzoic acid, particularly if you are dealing with a complex mixture of impurities that are difficult to remove by crystallization alone. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes would be a good starting point for method development. However, for large-scale purification, recrystallization is often more efficient and economical.

Section 3: Experimental Protocol - Recrystallization Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of 3-Chloro-4-cyano-2-iodobenzoic acid.

Materials and Equipment:

  • Crude 3-Chloro-4-cyano-2-iodobenzoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Step-by-Step Protocol:

  • Solvent Selection: Based on the recommendations in Table 1, select a suitable solvent or solvent system.

  • Dissolution: Place the crude 3-Chloro-4-cyano-2-iodobenzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6] Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities.[4]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of large crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[4]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a period of time. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a temperature well below the compound's melting point.

  • Characterization: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (when available) is an indication of high purity.

Section 4: Visualization of the Purification Workflow

The following diagram illustrates the key steps and decision points in the purification and crystallization of 3-Chloro-4-cyano-2-iodobenzoic acid.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (if colored) dissolve->decolorize Colored Solution hot_filter Hot Gravity Filtration dissolve->hot_filter Colorless Solution decolorize->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_cold Wash with Cold Solvent vacuum_filter->wash_cold dry Dry Crystals wash_cold->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze

Caption: Workflow for the purification of 3-Chloro-4-cyano-2-iodobenzoic acid.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Synthesis of Triazines. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • 3-Chlorobenzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3-cyano-2-iodobenzoic acid. (n.d.). In Chemical Synthesis Database. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • 3-chloro-4-cyano-2-iodobenzoic acid (C8H3ClINO2). (n.d.). In PubChemLite. Retrieved from [Link]

  • 2-chlorobenzoic acid. (n.d.). In Chemical Encyclopedia. Retrieved from [Link]

  • 3-Chloro-2-fluorobenzoic acid, 4-cyanophenyl ester. (n.d.). In Cheméo. Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid. (2019). ResearchGate. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

  • m-IODOBENZOIC ACID. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Medicinal Chemistry Research. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from [Link]

  • 3-Chloro-4-iodobenzoic acid. (n.d.). In PubChem. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development. [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023, October 20). StudySmarter. Retrieved from [Link]

  • State-of-the-Art Advancements in Synthesis of Nitriles from Primary Alcohols. (2024). ACS Catalysis. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 3-Chloro-4-cyano-2-iodobenzoic acid and its Impurities

Welcome to the technical support resource for the analysis of 3-Chloro-4-cyano-2-iodobenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of 3-Chloro-4-cyano-2-iodobenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for separating and quantifying this active pharmaceutical ingredient (API) and its related substances. The information herein synthesizes established chromatographic principles with practical, field-proven insights to help you develop, optimize, and troubleshoot your analytical methods.

Section 1: Understanding Potential Impurities

Effective chromatographic separation begins with a clear understanding of the potential impurities that may be present. Impurities in 3-Chloro-4-cyano-2-iodobenzoic acid can originate from the synthetic route (starting materials, by-products, intermediates) or degradation.[1] A proactive understanding of these related substances is critical for developing a specific and stability-indicating method.

Table 1: Plausible Process-Related and Degradation Impurities

Impurity NamePotential OriginChromatographic Challenge
2,3-Dichloro-4-cyanobenzoic acidIncomplete iodination or side reaction with chlorine source.Similar polarity to the main compound; may co-elute without optimized selectivity.
3-Chloro-4-cyano-benzoic acidAbsence of the iodo-substituent; potential starting material or de-iodination product.More polar than the API; will likely elute earlier.
3-Chloro-2-iodo-4-(aminocarbonyl)benzoic acidHydrolysis of the cyano (-CN) group to an amide (-CONH2).Significantly more polar due to the amide group; may exhibit poor peak shape if interacting with silanols.
3-Chloro-2-iodobenzoic acid-4-carboxylic acidComplete hydrolysis of the cyano group to a carboxylic acid.Highly polar; may require gradient elution to elute in a reasonable time.
Positional Isomers (e.g., 4-Chloro-3-cyano-2-iodobenzoic acid)Isomeric impurities from the synthesis of precursors.Very similar physicochemical properties to the API, posing a significant resolution challenge.[2]

Section 2: Recommended Starting HPLC Protocol

This protocol provides a robust starting point for the analysis of 3-Chloro-4-cyano-2-iodobenzoic acid. It is designed to be a self-validating system by incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation and Columns:

    • A standard High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[3]

    • Analytical Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended to minimize secondary interactions with silanol groups.[4]

  • Reagents and Mobile Phase Preparation:

    • Solvents: HPLC grade acetonitrile and methanol.

    • Reagents: Phosphoric acid or Formic acid, analytical grade.

    • Water: Deionized water, filtered through a 0.45 µm membrane.

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Degassing: Degas both mobile phases prior to use to prevent bubble formation and ensure a stable baseline.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[4]

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile)
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B). Using a solvent stronger than the initial mobile phase can lead to peak distortion.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • System Suitability Test (SST):

    • Before running samples, inject a standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

      • Tailing Factor (Asymmetry): Between 0.9 and 1.5 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

      • Theoretical Plates (N): > 2000.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is an acidic mobile phase essential for analyzing this compound? A: 3-Chloro-4-cyano-2-iodobenzoic acid is an acidic compound due to its carboxylic acid group. Using an acidic mobile phase (pH 2.5-3.0) suppresses the ionization of this group.[4] This ensures the analyte is in a single, neutral (protonated) form, which increases its hydrophobicity and retention on a reversed-phase C18 column, leading to sharper, more symmetrical peaks and reproducible retention times.[3]

Q: What is the best type of column for this analysis? A: A modern, high-purity, end-capped C18 column is the ideal choice. The "end-capping" process chemically modifies the silica surface to cover most of the residual silanol groups (-Si-OH). These silanols are acidic and can cause undesirable secondary ionic interactions with polar analytes, leading to significant peak tailing.[4]

Q: How can I improve the resolution between the main peak and a closely eluting impurity? A: To improve resolution, you can modify several parameters. First, try adjusting the organic modifier concentration in the mobile phase or making the gradient shallower.[2] If that is insufficient, changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity. Finally, screening different column chemistries (e.g., a Phenyl-Hexyl or a Cyano phase) can provide different interaction mechanisms and improve separation.[6]

Q: What are the common sources of "ghost peaks" in my chromatogram? A: Ghost peaks are peaks that appear in blank injections and can originate from several sources. Common causes include contamination in the mobile phase, impurities from the syringe or vial, carryover from a previous injection in the autosampler, or leaching from system components.[5] Thoroughly cleaning the system and using high-purity solvents can help minimize these artifacts.[5]

Section 4: In-Depth Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, explaining the causality behind the issue and providing actionable solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My peak for 3-Chloro-4-cyano-2-iodobenzoic acid is tailing severely. What is the cause and how do I fix it? A: Peak tailing for an acidic compound like this is most often caused by secondary interactions between the analyte and exposed silanol groups on the column's stationary phase.[4]

  • Causality: At a mobile phase pH that is not sufficiently acidic, a portion of the silanol groups on the silica packing are ionized (-SiO⁻), and they can interact ionically with any remaining polar sites on your analyte. This secondary interaction mechanism is slower than the primary hydrophobic partitioning, causing a "tail" on the peak.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.0. This protonates the silanol groups (-SiOH), minimizing ionic interactions.[4]

    • Use a High-Purity, End-Capped Column: These columns have fewer accessible silanols by design. If you are using an older Type A silica column, switching to a modern Type B silica column will significantly improve peak shape.[4]

    • Check for Column Contamination: Strongly retained basic compounds from previous analyses can bind to silanols and create active sites. Clean the column according to the manufacturer's instructions.

Caption: Troubleshooting workflow for peak tailing.

Q: My peaks are split or shouldered. What's the problem? A: Peak splitting or shouldering typically indicates a physical problem with the column or an issue with the sample solvent.

  • Causality & Solutions:

    • Column Void or Channeling: A sudden pressure shock or chemical degradation of the packing material can create a void at the column inlet. This causes the sample band to spread unevenly, resulting in a split peak. Solution: Reverse-flush the column with a compatible solvent at a low flow rate. If this fails, the column must be replaced.[7]

    • Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Solution: Replace the column inlet frit. Using in-line filters and filtering all samples can prevent this.[5]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause chromatographic distortion. Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase composition.

Issue 2: Retention Time Variability

Q: My retention times are drifting shorter or longer over a sequence of injections. What should I check? A: Drifting retention times suggest that the chromatographic conditions are not stable. The most common culprit is the mobile phase composition.[8]

  • Causality & Solutions:

    • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when changing solvents. Solution: Extend the equilibration time at the end of your gradient method. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Composition Change: If you are mixing solvents online, a malfunctioning pump proportioning valve can lead to an incorrect mobile phase composition.[8] Evaporation of the more volatile solvent (e.g., acetonitrile) from the mobile phase reservoir can also cause drift. Solution: Verify pump performance. Prepare mobile phases fresh daily and keep reservoirs capped.

    • Temperature Fluctuation: Column temperature significantly affects retention. A change of just a few degrees can cause noticeable shifts. Solution: Use a column oven to maintain a constant, stable temperature.[9]

Issue 3: System Pressure Abnormalities

Q: My system backpressure has suddenly become very high. What is the first thing to check? A: A sudden increase in pressure almost always points to a blockage somewhere in the flow path.[2]

  • Troubleshooting Workflow:

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the injector or connecting tubing).

    • If the Blockage is the Column: The inlet frit is likely clogged with particulates. Try reverse-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced, or the entire column may need replacement.[7]

    • If the Blockage is Upstream: Systematically loosen fittings, starting from the detector and moving backward towards the pump, to identify the point where the pressure drops. This will isolate the clogged component (e.g., a specific piece of tubing, an in-line filter, or the injector rotor seal).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation Guide for 3-Chloro-4-cyano-2-iodobenzoic Acid Purity: A Comparative Column Analysis

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for highly functionalized aromatic building blocks requires moving beyond generic protocols. 3-Chloro-4-cyano-2-iodobenzoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for highly functionalized aromatic building blocks requires moving beyond generic protocols. 3-Chloro-4-cyano-2-iodobenzoic acid (CAS: 1805114-09-3) presents a distinct analytical challenge due to its dense array of electron-withdrawing groups[1]. The combination of ortho-iodo, meta-chloro, and para-cyano substituents on a benzoic acid scaffold creates a highly polarizable, electron-deficient aromatic ring with a significantly depressed pKa.

This guide objectively compares stationary phase performances and provides a self-validating, step-by-step methodology aligned with the latest [2].

The Analytical Challenge & Causality

Standard reversed-phase (C18) methods often fail for this compound due to two primary mechanistic reasons:

  • Ionization State (Peak Tailing): The strong electron-withdrawing nature of the halogens and cyano group lowers the carboxylic acid's pKa to approximately 1.5–2.5. If the mobile phase pH is not strictly controlled below this pKa, the analyte exists in a state of dynamic equilibrium between its protonated and ionized forms, causing severe peak tailing and retention time instability.

  • Halogen Selectivity (Co-elution): Synthetic impurities typically include structurally similar dehalogenated byproducts (e.g., des-iodo or des-chloro analogs). Standard C18 columns rely purely on dispersive (hydrophobic) forces, which often cannot resolve these subtle structural differences.

To solve this, we must leverage orthogonal chromatographic interactions.

Strategic Column Comparison

To establish the optimal method, we compared three distinct stationary phases under identical acidic mobile phase conditions.

  • C18 (Octadecylsilane): Industry standard, driven by hydrophobic dispersive forces.

  • Phenyl-Hexyl: Mixed-mode phase offering slight π−π interactions alongside hydrophobic retention.

  • Biphenyl: Offers enhanced π−π and strong dipole-dipole interactions. The highly polarizable iodine atom on the analyte interacts profoundly with the biphenyl rings, driving superior selectivity.

Quantitative Performance Comparison

Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient). Flow: 1.0 mL/min. Detection: 235 nm.

ParameterC18 (Standard)Phenyl-HexylBiphenyl (Optimized)
Retention Time (min) 6.47.18.5
Tailing Factor (Tf) 1.8 (Poor)1.4 (Acceptable)1.1 (Excellent)
Theoretical Plates (N) 4,2006,50012,400
*Resolution (Rs) **1.2 (Co-elution)1.83.4 (Baseline)

*Resolution calculated against the critical des-iodo impurity.

Conclusion: The Biphenyl column is the undisputed choice. The π−π and dipole-induced interactions selectively retain the polarizable halogens, providing baseline resolution that a C18 column cannot achieve.

ColumnSelection Analyte 3-Chloro-4-cyano- 2-iodobenzoic acid C18 C18 Column (Dispersive Forces) Analyte->C18 Biphenyl Biphenyl Column (pi-pi & Dipole) Analyte->Biphenyl PhenylHexyl Phenyl-Hexyl Column (Mixed Mode) Analyte->PhenylHexyl ResultC18 Poor Halogen Selectivity C18->ResultC18 ResultBiph Optimal Resolution & Peak Shape Biphenyl->ResultBiph ResultPH Moderate Selectivity PhenylHexyl->ResultPH

Column selection logic based on stationary phase interactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The use of 0.1% Trifluoroacetic acid (TFA) ensures the mobile phase pH (~2.0) is well below the analyte's pKa, guaranteeing a fully protonated state for sharp, reproducible peaks[3].

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

B. Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Chloro-4-cyano-2-iodobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

C. Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 235 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

ICH Q2(R2) Method Validation Workflow

To prove this method is fit for its intended purpose, it must undergo rigorous validation according to [2]. A stability-indicating method must unequivocally separate the active ingredient from all degradation products[4].

Validation ATP Method Optimization (Biphenyl, pH 2.0) Val ICH Q2(R2) Validation Execution ATP->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (LOQ to 120%) Val->Lin Prec Precision (RSD < 2.0%) Val->Prec Acc Accuracy (98-102% Recovery) Val->Acc Report Validated Stability-Indicating HPLC Method Spec->Report Lin->Report Prec->Report Acc->Report

ICH Q2(R2) method validation workflow for purity analysis.

Validation Parameters & Acceptance Criteria
  • Specificity & Forced Degradation:

    • Procedure: Subject the sample to 1N HCl (Acid), 1N NaOH (Base), 3% H2​O2​ (Oxidation), and UV light (Photolytic) for 24 hours.

    • Causality: The cyano group is susceptible to hydrolysis under extreme pH, while the iodine bond is sensitive to photolytic cleavage.

    • Acceptance: The DAD peak purity angle must be less than the purity threshold for the main peak, proving no degradants co-elute.

  • Linearity and Range:

    • Procedure: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification (e.g., 25, 50, 75, 100, 120 µg/mL).

    • Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery):

    • Procedure: Spike known amounts of the standard into a blank matrix at 50%, 100%, and 150% levels in triplicate.

    • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: Inject the 100 µg/mL working standard 6 consecutive times. Have a second analyst repeat this on a different day using a different HPLC system.

    • Acceptance: Relative Standard Deviation (%RSD) of peak areas must be ≤2.0% .

Conclusion

By understanding the physiochemical properties of 3-Chloro-4-cyano-2-iodobenzoic acid—specifically its low pKa and high polarizability—we can logically deduce that a standard C18 approach is inadequate. Implementing a Biphenyl stationary phase coupled with a strongly buffered acidic mobile phase (pH 2.0) creates a highly specific, robust, and self-validating analytical method that easily meets stringent ICH Q2(R2) regulatory requirements.

References

1.[2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

2.[3] Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL: [Link]

3.[4] Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

4.[1] Title: 3-cyano-2-iodobenzoic acid — Chemical Substance Information (Related Substance Data) Source: NextSDS URL: [Link]

Sources

Comparative

Benchmarking Catalysts for the Chemoselective Functionalization of 3-Chloro-4-cyano-2-iodobenzoic Acid

Executive Summary 3-Chloro-4-cyano-2-iodobenzoic acid is a densely functionalized, tetra-substituted arene that serves as a high-value building block in modern drug discovery. Featuring four contiguous substituents—a car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-4-cyano-2-iodobenzoic acid is a densely functionalized, tetra-substituted arene that serves as a high-value building block in modern drug discovery. Featuring four contiguous substituents—a carboxylic acid (-COOH), an iodine (-I), a chlorine (-Cl), and a cyano (-CN) group—it offers a unique scaffold for synthesizing complex active pharmaceutical ingredients (APIs).

The primary synthetic utility of this molecule lies in the chemoselective Suzuki-Miyaura cross-coupling at the C2-iodo position. The goal is to functionalize the C-I bond while leaving the C3-chloro and C4-cyano groups completely intact for downstream orthogonal functionalization. This guide objectively benchmarks three distinct palladium catalyst systems to determine the optimal conditions for maximizing chemoselectivity while suppressing undesired side reactions.

Mechanistic Rationale: The Chemoselectivity Challenge

As a Senior Application Scientist, selecting the right catalyst requires looking beyond standard protocols and understanding the thermodynamic and kinetic forces at play within the molecule.

  • Thermodynamic Differentiation: Chemoselectivity is fundamentally driven by the difference in Bond Dissociation Energy (BDE). The C-I bond (~57 kcal/mol) is significantly weaker than the C-Cl bond (~84 kcal/mol) [1]. Consequently, Palladium(0) undergoes oxidative addition at the C-I bond orders of magnitude faster than at the C-Cl bond.

  • The Kinetic Bottleneck (Steric Hindrance): The C2-iodine is flanked by a bulky carboxylic acid and a chlorine atom. This extreme ortho-steric hindrance severely slows down the transmetalation step of the catalytic cycle.

  • The Protodehalogenation Threat: Because the transmetalation step is kinetically delayed by steric clash, the long-lived Pd(II) intermediate becomes highly susceptible to off-cycle reactions. Specifically, the electron-withdrawing cyano group makes the intermediate prone to protodehalogenation (the replacement of iodine with a hydrogen atom), leading to dead-end byproducts [2].

To overcome this, the catalyst must possess extreme steric bulk and electron density to force rapid transmetalation and reductive elimination, outcompeting the degradation pathways [3].

Catalyst Benchmarking & Experimental Data

We benchmarked three distinct palladium systems in the coupling of 3-Chloro-4-cyano-2-iodobenzoic acid with phenylboronic acid.

Standard Reaction Conditions: 1.0 equiv substrate, 1.2 equiv Phenylboronic acid, 3.0 equiv K₃PO₄, 5 mol% Pd catalyst, 1,4-Dioxane/H₂O (4:1), 80 °C, 4 hours.

Catalyst SystemLigand ArchitectureConversion (%)Chemoselectivity (C-I vs. C-Cl)Protodehalogenation (%)Isolated Yield (%)
Pd(PPh₃)₄ Monodentate (Standard)8592:81562
Pd(dppf)Cl₂ Bidentate (Large Bite Angle)9899:1885
XPhos Pd G3 Dialkylbiaryl (Bulky/Electron-Rich)>99>99:1<196
Data Analysis & Causality
  • Pd(PPh₃)₄ (The Baseline): The small, monodentate triphenylphosphine ligands dissociate slowly and fail to adequately shield the Pd(II) center. The steric clash from the substrate's ortho-COOH delays transmetalation, resulting in a high rate of protodehalogenation (15%) and poor overall yield.

  • Pd(dppf)Cl₂ (The Intermediate): The bidentate dppf ligand enforces a large "bite angle" on the palladium center. This geometry thermodynamically destabilizes the Pd(II) intermediate, artificially accelerating reductive elimination and improving the yield to 85%.

  • XPhos Pd G3 (The Optimal Choice): This Buchwald precatalyst generates a highly active, monomeric Pd(0) species. The XPhos ligand is extremely bulky and electron-rich. Its bulk physically forces the catalytic cycle forward, completely suppressing the off-cycle protodehalogenation (<1%) and delivering near-quantitative yields with perfect chemoselectivity.

Process Visualization

G sub 3-Chloro-4-cyano- 2-iodobenzoic acid ox Oxidative Addition (Selective C-I Cleavage) sub->ox Pd(0) Catalyst trans Transmetalation (Arylboronic Acid) ox->trans Base / H2O side Protodehalogenation (Side Reaction) ox->side Steric Clash / Slow Transmetalation red Reductive Elimination (C-C Bond Formation) trans->red red->ox Pd(0) Regeneration prod 2-Aryl-3-chloro- 4-cyanobenzoic acid red->prod Product Release

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle and competing protodehalogenation pathway.

Optimized Step-by-Step Methodology (XPhos Pd G3)

This protocol is designed as a self-validating system. Every step includes the mechanistic reasoning (the why) to ensure reproducibility and scientific integrity.

Phase 1: Rigorous Deoxygenation (The Pre-requisite for Active Pd(0))
  • Step 1: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-4-cyano-2-iodobenzoic acid (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Step 2: Add XPhos Pd G3 (0.05 mmol, 5 mol%).

  • Causality: Buchwald G3 precatalysts are bench-stable, but once activated in solution, the resulting Pd(0)-XPhos complex is highly sensitive to oxidation. Solid-state addition minimizes premature degradation.

  • Step 3: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

Phase 2: Biphasic Reaction Assembly (The Kinetic Interface)
  • Step 4: Inject 4.0 mL of anhydrous, degassed 1,4-Dioxane and 1.0 mL of degassed deionized water via syringe.

  • Causality: A biphasic system is mandatory. The organic solvent (Dioxane) dissolves the highly functionalized substrate, while the water dissolves the inorganic base (K₃PO₄). The base must be solubilized to activate the boronic acid into a reactive "ate" complex, which is required for the transmetalation step to occur.

Phase 3: Thermal Activation & In-Process Monitoring
  • Step 5: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to maximize the surface area of the biphasic interface.

  • Step 6 (Self-Validation): After 2 hours, halt stirring to let the layers separate. Extract a 10 µL aliquot from the top organic layer, dilute in acetonitrile, and analyze via LC-MS.

  • Causality: You must confirm the complete disappearance of the starting mass (m/z ~307) and the appearance of the product mass (m/z ~257). If starting material remains, the catalytic cycle has stalled, likely due to oxygen ingress.

Phase 4: pH-Directed Workup & Isolation (The Chemical Partition)
  • Step 7: Once complete, cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and 10 mL of water.

  • Step 8: Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2.0 (verify with pH paper).

  • Causality: At the alkaline reaction pH, the product exists as a water-soluble carboxylate salt. Acidification protonates the C1-carboxylic acid, forcing the product to partition entirely into the organic Ethyl Acetate layer.

  • Step 9: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chemoselectively coupled product.

References

  • Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes Source: RSC Publishing (Chemical Science) URL:[Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Source: Elsevier (ScienceDirect) URL:[Link]

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